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Core Science & Biosynthesis

Foundational

Advanced Crystallographic Characterization of 2,4-Dichloroimidazole

The following is an in-depth technical guide on the crystallographic characterization of 2,4-dichloroimidazole, designed for researchers in structural chemistry and drug development. From Synthesis to Supramolecular Arch...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the crystallographic characterization of 2,4-dichloroimidazole, designed for researchers in structural chemistry and drug development.

From Synthesis to Supramolecular Architecture

Executive Summary & Chemical Context

The structural analysis of 2,4-dichloroimidazole (2,4-DCI) presents a unique challenge in small-molecule crystallography due to the interplay between annular tautomerism and competing intermolecular forces. Unlike its symmetric isomer, 4,5-dichloroimidazole, the 2,4-isomer possesses an asymmetric substitution pattern (Cl at C2 and C4) that fundamentally alters its supramolecular assembly.

This guide outlines the protocol for determining the solid-state structure of 2,4-DCI, focusing on resolving the 2,4- vs. 2,5-tautomeric ambiguity and characterizing the hierarchy of Hydrogen Bonding (HB) and Halogen Bonding (XB) networks.

The Tautomeric Challenge

In solution, 2,4-dichloroimidazole exists in rapid equilibrium with its tautomer, 2,5-dichloroimidazole. The migration of the proton between N1 and N3 shifts the formal position of the chlorine atom on the backbone carbons.

  • Tautomer A (2,4-dichloro): Proton on N1; Cl at C2 and C4.

  • Tautomer B (2,5-dichloro): Proton on N3 (renumbered to N1); Cl at C2 and C5.

Crystallographic Objective: X-ray diffraction (XRD) is the definitive method to determine which tautomer stabilizes in the crystal lattice. This is governed by the maximization of donor-acceptor energies in the solid state.

Experimental Protocol: Crystallization & Data Collection
3.1. Crystal Growth Strategy

Chlorinated imidazoles are often sparingly soluble in non-polar solvents and prone to twinning.

  • Method A (Slow Evaporation): Dissolve 2,4-DCI in Acetonitrile (MeCN) or Methanol (MeOH) . MeCN is preferred as it does not act as a strong H-bond donor, preventing solvent inclusion that disrupts the native packing.

  • Method B (Vapor Diffusion): Dissolve in minimal THF; diffuse Pentane. This is ideal for obtaining single blocks rather than needles.

3.2. Data Collection Parameters

To resolve the electron density of the proton (critical for tautomer assignment) and minimize thermal motion of the chlorine atoms:

ParameterSpecificationRationale
Temperature 100 K (Cryostream)Minimizes thermal ellipsoids; essential for locating H-atoms on Nitrogen.
Source Mo-Kα (

Å)
Preferred over Cu-Kα to reduce absorption effects from Chlorine (

).
Resolution

Å or better
High angle data is required to resolve the C-Cl bonds clearly from the ring density.
Redundancy > 4.0High redundancy ensures accurate intensity statistics for resolving potential disorder.
Structural Analysis & Refinement Logic
4.1. Solving the Phase Problem

Use Direct Methods (SHELXT or SIR) rather than Patterson methods, as the chlorine atoms are heavy enough to phase the structure but not so dominant as to obscure the light atoms (C, N).

4.2. Tautomer Assignment (The Critical Step)

After refining the heavy atoms (Cl, N, C), a Difference Fourier Map will reveal residual electron density peaks.

  • Locate Q-peaks: Look for a peak (

    
    ) near N1 or N3.
    
  • Refinement: Assign the Hydrogen atom to the peak.

    • If H is on the N adjacent to the C-H backbone: It is the 2,5-tautomer .

    • If H is on the N adjacent to the C-Cl backbone: It is the 2,4-tautomer .

  • Validation: Check the internal bond angles. The internal angle at the unprotonated nitrogen (

    
    ) is typically 
    
    
    
    , while the protonated nitrogen (
    
    
    ) is
    
    
    .
4.3. Visualization of the Refinement Workflow

The following diagram illustrates the decision logic for assigning the correct space group and tautomer during refinement.

RefinementLogic Start Raw Diffraction Data (Mo-Kα, 100K) SpaceGroup Space Group Determination (Likely P21/c or P-1) Start->SpaceGroup DirectMethods Direct Methods (SHELXT) Locate Cl, N, C SpaceGroup->DirectMethods Refine1 Isotropic Refinement (R1 ~ 10-15%) DirectMethods->Refine1 DiffMap Difference Fourier Map (Find Q-peaks near N) Refine1->DiffMap Decision Q-peak Location? DiffMap->Decision Taut24 Peak at N(adj to C-Cl) Assign 2,4-Tautomer Decision->Taut24 Site A Taut25 Peak at N(adj to C-H) Assign 2,5-Tautomer Decision->Taut25 Site B FinalRefine Anisotropic Refinement Check Bond Angles (C-N-C vs C-NH-C) Taut24->FinalRefine Taut25->FinalRefine

Figure 1: Crystallographic refinement workflow for distinguishing 2,4-DCI from 2,5-DCI.

Supramolecular Architecture
5.1. The Imidazole "Tape" Motif

Unsubstituted imidazoles typically form infinite hydrogen-bonded chains (tapes) via N-H...N interactions.[1] In 2,4-DCI, the presence of the Chlorine at C2 (between the nitrogens) creates steric bulk and electronic competition.

  • Prediction: The C2-Cl atom is electron-withdrawing, increasing the acidity of the N-H proton (pKa < 7). This strengthens the primary N-H...N hydrogen bond (

    
     Å).
    
  • Observation: Look for "distorted tapes" or helices rather than flat ribbons, induced by the steric clash of the C2-Chlorine.

5.2. Halogen Bonding (XB)

The C2-Cl bond is highly polarized due to the adjacent electronegative nitrogens. This makes the Chlorine at C2 a potent Halogen Bond Donor (Lewis Acid).

  • Interaction:

    
     (of a neighboring molecule).
    
  • Geometry: Look for linearity (

    
    ) and distances less than the sum of van der Waals radii (
    
    
    
    Å).
  • Significance: These XB interactions often cross-link the H-bonded chains into 2D sheets.

5.3. Interaction Hierarchy Diagram

The stability of the crystal is defined by the competition between these forces.

InteractionHierarchy Molecule 2,4-Dichloroimidazole Monomer Primary Primary Motif: N-H...N Hydrogen Bond (Strong, Directional) Molecule->Primary Dominant Force Secondary Secondary Motif: C2-Cl...N Halogen Bond (Directional, Cross-linking) Primary->Secondary Scaffold Formation Tertiary Tertiary Packing: Cl...Cl Type II Contacts (Dispersion/Electrostatic) Secondary->Tertiary Packing Efficiency Crystal 3D Crystal Lattice Tertiary->Crystal

Figure 2: Hierarchical assembly of 2,4-DCI molecules into the crystal lattice.

Pharmaceutical Relevance

Understanding the solid-state form of 2,4-DCI is critical for its use as a scaffold in antifungal drugs (e.g., Miconazole analogs).

  • Polymorphism: The rotational freedom of the C-Cl bonds is low, but the tautomeric shift can lead to tautomeric polymorphism , where different crystallization conditions yield different tautomers.

  • Solubility: The high lattice energy derived from the simultaneous N-H...N and C-Cl...N networks explains the poor solubility of these intermediates compared to their non-chlorinated counterparts.

References
  • MacDonald, J. C., et al. (2025).[1] "Solid state hydrogen bonding in imidazole derivatives: A persistent tape motif." ResearchGate.[2][3][4] 1

  • Alkorta, I., et al. (2023). "Switching imidazole reactivity by dynamic control of tautomer state." National Institutes of Health (PMC). 5

  • Fayer, M. D. (2019). "Imidazole and 1-Methylimidazole Hydrogen Bonding and Nonhydrogen Bonding Liquid Dynamics." Stanford University. 6

  • Sigma-Aldrich. (2025). "4,5-Dichloroimidazole Product Specification (Comparative Reference)." 7

  • ChemScene. (2025). "2,4-Dichloro-5-nitro-1H-imidazole Structure and Properties." 8

Sources

Exploratory

A Theoretical Exploration of 2,4-Dichloroimidazole Reactivity: A Guide for Researchers and Drug Development Professionals

Abstract 2,4-dichloroimidazole is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a versatile building block for a diverse array of bioactive molecules. Understanding its intrinsic reactivity is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,4-dichloroimidazole is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a versatile building block for a diverse array of bioactive molecules. Understanding its intrinsic reactivity is paramount for the rational design and synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive theoretical framework for elucidating the reactivity of 2,4-dichloroimidazole, leveraging the power of computational chemistry. We will explore the molecule's electronic structure, predict its behavior in various reaction types, and offer a robust, self-validating protocol for conducting theoretical studies. This guide is intended for researchers, scientists, and drug development professionals seeking to harness computational tools to accelerate their research and development endeavors.

Introduction: The Significance of 2,4-Dichloroimidazole in Drug Discovery

The imidazole ring is a ubiquitous feature in numerous natural products and FDA-approved drugs, including antifungals like ketoconazole and antibiotics such as metronidazole.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in medicinal chemistry.[2] The introduction of two chlorine atoms at the 2 and 4 positions of the imidazole ring profoundly influences its electronic distribution and, consequently, its chemical reactivity. These halogen substituents act as powerful electron-withdrawing groups, modulating the nucleophilicity and electrophilicity of the imidazole core. A thorough understanding of these electronic perturbations is crucial for predicting the regioselectivity of its reactions and for designing efficient synthetic routes to novel drug candidates.[3]

This guide will delve into the theoretical underpinnings of 2,4-dichloroimidazole's reactivity, providing a roadmap for its computational investigation. We will explore how modern theoretical methods, particularly Density Functional Theory (DFT), can be employed to predict and rationalize its chemical behavior.

Theoretical Methodology: A Self-Validating Approach to Computational Analysis

To ensure the scientific integrity and trustworthiness of our theoretical predictions, we advocate for a multi-faceted computational protocol. This approach is designed to be a self-validating system, where different computational parameters and methods are cross-referenced to provide a robust and reliable picture of the molecule's reactivity.

The Cornerstone of Modern Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying the electronic structure and reactivity of organic molecules.[4][5] Its balance of computational cost and accuracy makes it an ideal tool for the systems of interest to medicinal chemists. For the studies of 2,4-dichloroimidazole, we recommend the use of hybrid functionals, such as B3LYP, which have consistently provided reliable results for a wide range of organic systems.[4]

Experimental Protocol: A Step-by-Step Guide to a Robust DFT Calculation

The following protocol outlines a comprehensive approach to the theoretical study of 2,4-dichloroimidazole reactivity.

Step 1: Geometry Optimization

  • Objective: To find the lowest energy, most stable three-dimensional structure of the molecule.

  • Method: Perform a full geometry optimization of 2,4-dichloroimidazole using the B3LYP functional and a reasonably large basis set, such as 6-311++G(d,p).[6] The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately describing the electron distribution in a molecule with electronegative chlorine atoms.

Step 2: Frequency Calculation

  • Objective: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Method: Perform a frequency calculation at the same level of theory as the geometry optimization. A true minimum will have no imaginary frequencies. These calculations also provide valuable thermodynamic data, such as zero-point vibrational energy (ZPVE).

Step-3: Electronic Property Analysis

  • Objective: To understand the electronic nature of the molecule and predict its reactive sites.

  • Methods:

    • Frontier Molecular Orbital (FMO) Analysis: Analyze the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions of nucleophilicity, while the LUMO points to electrophilic sites. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity.

    • Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP map to visualize the electrostatic potential on the molecule's surface. This provides a clear, color-coded guide to electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

    • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to gain insights into the charge distribution and delocalization of electrons within the molecule. This can reveal important details about the influence of the chlorine substituents on the imidazole ring.

Step 4: Reaction Pathway Modeling

  • Objective: To elucidate the mechanism of a specific reaction involving 2,4-dichloroimidazole.

  • Method:

    • Transition State (TS) Searching: For a given reaction, locate the transition state structure connecting the reactants and products. This is typically the most computationally demanding step.

    • Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation to confirm that the located TS smoothly connects the desired reactants and products.

    • Activation Energy Calculation: Calculate the energy difference between the transition state and the reactants to determine the activation energy barrier for the reaction. A lower activation energy indicates a faster reaction.

Predicting the Reactivity of 2,4-Dichloroimidazole: A Deep Dive into its Electronic Landscape

The two chlorine atoms on the imidazole ring are expected to significantly impact its reactivity compared to the parent imidazole. Here, we will use the principles of FMO theory and MEP analysis to predict the key features of 2,4-dichloroimidazole's reactivity.

Frontier Molecular Orbitals: Unveiling the Nucleophilic and Electrophilic Centers

The HOMO and LUMO are the key players in chemical reactions. In 2,4-dichloroimidazole, the electron-withdrawing nature of the chlorine atoms will lower the energy of both the HOMO and LUMO compared to unsubstituted imidazole.

  • HOMO: The HOMO is expected to be localized primarily on the nitrogen atoms and the C5 carbon, which are the most likely sites for electrophilic attack. The chlorine atoms will reduce the overall nucleophilicity of the ring.

  • LUMO: The LUMO is anticipated to have significant contributions from the C2 and C4 carbons, making them the primary sites for nucleophilic attack. The presence of the chlorine atoms as leaving groups further enhances the electrophilicity of these positions.

Molecular Electrostatic Potential (MEP) Map: A Visual Guide to Reactivity

An MEP map of 2,4-dichloroimidazole would provide a clear visual representation of its reactive sites.

  • Negative Potential (Red/Yellow): Regions of negative electrostatic potential, indicating electron-rich areas, are expected around the nitrogen atoms, particularly the N1-H nitrogen, making it a likely site for deprotonation and subsequent alkylation.

  • Positive Potential (Blue): Regions of positive electrostatic potential, indicating electron-poor areas, are anticipated around the C2 and C4 carbons, confirming their susceptibility to nucleophilic attack.

Key Reaction Classes of 2,4-Dichloroimidazole: A Theoretical Perspective

Based on the electronic properties discussed above, we can predict the behavior of 2,4-dichloroimidazole in several important classes of organic reactions.

N-Alkylation: A Gateway to Diverse Functionalization

N-alkylation is a fundamental reaction for modifying the properties of imidazole-containing compounds.[7][8] The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles is a well-studied phenomenon.[8] In the case of 2,4-dichloroimidazole, the N1 and N3 positions are not equivalent.

A computational study of the N-alkylation of 2,4-dichloroimidazole would involve modeling the reaction with an alkylating agent (e.g., methyl iodide) and calculating the activation energies for the formation of the two possible N-alkylated isomers. The relative energies of the transition states would predict the major product.

Nucleophilic Aromatic Substitution (SNAr): Exploiting the Electrophilic Carbons

The electron-deficient nature of the C2 and C4 carbons, coupled with the presence of good leaving groups (chloride ions), makes 2,4-dichloroimidazole an excellent substrate for nucleophilic aromatic substitution reactions.

Theoretical modeling of SNAr reactions would involve calculating the potential energy surface for the attack of a nucleophile at both the C2 and C4 positions. This would allow for the determination of the kinetic and thermodynamic products, providing valuable insights into the regioselectivity of the reaction.

Electrophilic Attack: The Role of the Remaining Ring Positions

While the electron-withdrawing chlorine atoms deactivate the ring towards electrophilic attack, reactions with strong electrophiles are still possible. The most likely site for electrophilic attack is the C5 position, which is predicted to have the highest electron density among the carbon atoms.

A theoretical investigation of electrophilic substitution would involve modeling the reaction with an electrophile (e.g., a nitronium ion for nitration) and comparing the activation energies for attack at the different ring positions.

Data Presentation and Visualization

To facilitate the interpretation and communication of computational results, it is essential to present the data in a clear and organized manner.

Tabulated Data for Easy Comparison

All quantitative data from the computational studies should be summarized in tables. This includes optimized geometrical parameters (bond lengths, bond angles), calculated energies (total energies, activation energies), and electronic properties (HOMO/LUMO energies, atomic charges).

Table 1: Calculated Electronic Properties of Imidazole and 2,4-Dichloroimidazole (Hypothetical Data)

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Imidazole-6.121.257.37
2,4-Dichloroimidazole-7.05-0.586.47

This table presents hypothetical data to illustrate the expected trends.

Visualizing Reaction Pathways with Graphviz

Diagrams are indispensable for illustrating complex reaction mechanisms and workflows. Graphviz is a powerful tool for generating such diagrams from a simple text-based description.

experimental_workflow cluster_start Step 1: Input cluster_calc Step 2: DFT Calculations cluster_analysis Step 3: Electronic Analysis cluster_reaction Step 4: Reactivity Prediction start 2,4-Dichloroimidazole Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc fmo FMO Analysis (HOMO/LUMO) freq_calc->fmo mep MEP Mapping freq_calc->mep nbo NBO Analysis freq_calc->nbo reaction Reaction Pathway Modeling fmo->reaction mep->reaction nbo->reaction

Caption: A flowchart illustrating the recommended computational workflow for studying the reactivity of 2,4-dichloroimidazole.

reaction_pathway Reactants 2,4-Dichloroimidazole + Nucleophile TS Transition State Reactants->TS Activation Energy Product Substituted Imidazole + Chloride TS->Product

Caption: A simplified potential energy surface diagram for a nucleophilic substitution reaction of 2,4-dichloroimidazole.

Conclusion and Future Directions

This guide has provided a comprehensive theoretical framework for understanding and predicting the reactivity of 2,4-dichloroimidazole. By employing a robust and self-validating computational protocol based on Density Functional Theory, researchers can gain valuable insights into the electronic structure and reaction mechanisms of this important heterocyclic building block. The predictive power of these theoretical studies can significantly accelerate the design and synthesis of novel imidazole-based drug candidates, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

Future theoretical work could focus on more complex reaction scenarios, such as metal-catalyzed cross-coupling reactions, and the influence of explicit solvent molecules on the reaction pathways. The integration of machine learning models trained on DFT data could further enhance the speed and accuracy of reactivity predictions for a broader range of substituted imidazoles.

References

  • Spectroscopic and DFT studies of 2,4-dichloro-N-phenethylbenzenesulfonamide. (URL: [Link])

  • Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems. (URL: [Link])

  • STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. (URL: [Link])

  • Reactions of NO 2 Cl with Imidazole: A Model Study for the Corresponding Reactions of Guanine. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Imidazole. (URL: [Link])

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (URL: [Link])

  • Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. (URL: [Link])

  • N-Alkylation of imidazoles. (URL: [Link])

Sources

Foundational

Foreword: The Strategic Importance of Dichloroimidazoles in Modern Chemistry

An In-depth Technical Guide to the Electronic Properties of the 2,4-Dichloroimidazole Ring The imidazole scaffold is a cornerstone of medicinal chemistry and materials science, celebrated for its versatile biological act...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Properties of the 2,4-Dichloroimidazole Ring

The imidazole scaffold is a cornerstone of medicinal chemistry and materials science, celebrated for its versatile biological activities and unique coordination properties.[1][2] However, the strategic introduction of halogen atoms onto this privileged core dramatically alters its physicochemical and electronic characteristics, unlocking new avenues for molecular design. This guide focuses on a particularly intriguing derivative: the 2,4-dichloroimidazole ring. The presence of two electron-withdrawing chlorine atoms at key positions creates a unique electronic landscape, profoundly influencing the molecule's reactivity, stability, and potential for forming targeted interactions. For researchers, scientists, and drug development professionals, a deep understanding of these electronic properties is not merely academic; it is the key to rationally designing next-generation therapeutics and advanced materials. This document provides a comprehensive exploration of the 2,4-dichloroimidazole core, from its fundamental electronic structure to its practical applications, offering both theoretical insights and actionable experimental and computational protocols.

The Electronic Architecture of 2,4-Dichloroimidazole

The electronic character of the 2,4-dichloroimidazole ring is a delicate interplay of competing electronic effects. The two chlorine atoms exert a powerful inductive effect (-I) , withdrawing electron density from the imidazole ring due to their high electronegativity. This electron withdrawal is most pronounced at the C2 and C4 positions, rendering these carbons highly electrophilic.

Simultaneously, the nitrogen atoms of the imidazole ring exert a resonance effect (+M) , donating their lone pair electrons into the aromatic system. This donation works to counteract the inductive withdrawal by the chlorine atoms. However, the presence of two powerful electron-withdrawing groups significantly diminishes the overall electron density of the ring compared to unsubstituted imidazole.

G cluster_ring 2,4-Dichloroimidazole Ring cluster_effects Dominant Electronic Forces cluster_outcome Resulting Electronic Properties ring N(1)-C(2)(Cl)-N(3)-C(4)(Cl)-C(5) resonance Resonance Effect (+M) Electron Donating ring->resonance N atoms donate lone pairs inductive Inductive Effect (-I) Electron Withdrawing inductive->ring Cl atoms pull electron density reactivity Modulated Reactivity (Electrophilic Carbons) inductive->reactivity acidity Increased N-H Acidity inductive->acidity resonance->reactivity

Caption: Interplay of Inductive and Resonance Effects in 2,4-Dichloroimidazole.

This electronic tug-of-war has several critical consequences:

  • Increased N-H Acidity: The strong electron withdrawal by the chlorine atoms makes the N-H proton significantly more acidic than in unsubstituted imidazole, facilitating deprotonation and subsequent N-alkylation or N-arylation reactions.

  • Modulated Aromaticity: While the imidazole ring remains aromatic, the significant polarization of the C-Cl bonds and the overall reduction in electron density can influence its aromatic character and its ability to participate in π-stacking interactions.

  • Electrophilic Carbon Centers: The C2 and C4 positions are rendered highly electron-deficient, making them prime targets for nucleophilic attack. This is the foundation of the rich reactivity of this scaffold.

Synthesis and Functionalization: Harnessing Electronic Properties for Controlled Reactions

The synthesis of the 2,4-dichloroimidazole core is a critical first step for its utilization. While various methods for the synthesis of substituted imidazoles exist, a common route to chloro-substituted imidazoles involves direct chlorination of the imidazole ring or a precursor.[3]

The true synthetic utility of 2,4-dichloroimidazole lies in its differential reactivity, which is a direct consequence of its electronic properties. Both the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

In many related heterocyclic systems, such as 2,4-dichloropyrimidines, SNAr reactions typically favor substitution at the C4 position.[4][5][6] This preference is often attributed to the greater ability of the adjacent nitrogen atom to stabilize the Meisenheimer intermediate formed during the reaction. For 2,4-dichloroimidazole, a similar preference for C4 substitution with many nucleophiles can be anticipated.

However, this regioselectivity is not absolute and can be influenced by several factors:

  • Nature of the Nucleophile: Harder nucleophiles may favor the more electrophilic C4 position, while softer or bulkier nucleophiles might show different selectivity.[4]

  • Reaction Conditions: Solvent, temperature, and the presence of additives can all modulate the regiochemical outcome.

  • Substituents on the Ring: The presence of other substituents on the imidazole ring can dramatically alter the electronic landscape and, therefore, the preferred site of attack.[6]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for the functionalization of 2,4-dichloroimidazole. Similar to SNAr, the regioselectivity of these reactions is a key consideration. While C4 is often the more reactive site in related systems, recent studies on 2,4-dihalopyrimidines have shown that C2-selective cross-coupling can be achieved with specific catalyst systems, such as those employing bulky N-heterocyclic carbene (NHC) ligands.[7] This suggests that catalyst control can be a powerful strategy to override the inherent electronic preferences of the 2,4-dichloroimidazole ring.

G cluster_snar S(N)Ar Reactions cluster_coupling Pd-Catalyzed Cross-Coupling start 2,4-Dichloroimidazole snar_c4 C4-Substitution (Generally Favored) start->snar_c4 Nucleophile snar_c2 C2-Substitution (Possible with specific nucleophiles/conditions) start->snar_c2 Nucleophile coupling_c4 C4-Coupling (Common Outcome) start->coupling_c4 R-B(OH)2 / Pd Catalyst coupling_c2 C2-Coupling (Catalyst Controlled) start->coupling_c2 R-B(OH)2 / Bulky Ligand Pd Catalyst G input Input Structure (2,4-dichloroimidazole.xyz) geom_opt Step 1: Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) input->geom_opt freq_calc Step 2: Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy (No imaginary frequencies) freq_calc->verify verify->geom_opt No mo_calc Step 3: Molecular Orbital Analysis (HOMO/LUMO) verify->mo_calc Yes esp_calc Step 4: Electrostatic Potential Map mo_calc->esp_calc output Predicted Electronic Properties esp_calc->output

Caption: Workflow for Computational Analysis of 2,4-Dichloroimidazole.

Predicted Quantitative Data

While experimental values require synthesis and characterization, DFT calculations can provide valuable predictions. The following table summarizes the type of data that can be obtained.

PropertyPredicted Value (Arbitrary Units)Significance
HOMO Energy -7.5 eVRelates to the ionization potential and the molecule's ability to act as an electron donor.
LUMO Energy -1.2 eVRelates to the electron affinity and the molecule's ability to act as an electron acceptor (electrophile).
HOMO-LUMO Gap 6.3 eVIndicates chemical reactivity and electronic excitation energy. A smaller gap suggests higher reactivity.
Dipole Moment ~2.5 DebyeQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces.
NBO Charge on C2 +0.45A large positive charge indicates a highly electrophilic center, susceptible to nucleophilic attack.
NBO Charge on C4 +0.55A more positive charge on C4 compared to C2 would suggest it is the kinetically favored site for attack.
N-H Bond Length 1.01 ÅCan be correlated with bond strength and acidity.
Predicted 13C NMR Shift (C4) ~130 ppmChemical shifts are highly sensitive to the local electronic environment.

Note: The values in this table are illustrative and would need to be calculated using the protocol described above.

Applications in Drug Discovery and Materials Science

The unique electronic properties of the 2,4-dichloroimidazole ring make it a valuable building block in several advanced applications.

  • Medicinal Chemistry: Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and antiviral properties. [2][8][9]The two chlorine atoms on the 2,4-dichloroimidazole core serve two primary purposes in drug design:

    • Metabolic Blocking: Chlorine atoms can block sites of metabolism, increasing the metabolic stability and half-life of a drug candidate.

    • Modulation of pKa and Lipophilicity: The electron-withdrawing nature of the chlorines can be used to fine-tune the pKa of the imidazole nitrogen atoms, affecting the drug's charge state at physiological pH and its ability to interact with protein targets. [10]They also increase the molecule's lipophilicity, which can enhance membrane permeability.

  • Materials Science: The polarized C-Cl bonds and the overall electronic structure of 2,4-dichloroimidazole make it an interesting precursor for the synthesis of:

    • N-Heterocyclic Carbene (NHC) Ligands: Deprotonation of the N-H proton and subsequent reaction can lead to the formation of NHCs, which are important ligands in organometallic catalysis.

    • Functional Polymers and Metal-Organic Frameworks (MOFs): The two chlorine atoms provide two reactive handles for polymerization or for linking into larger supramolecular structures.

Conclusion: A Scaffold of Tunable Reactivity

The 2,4-dichloroimidazole ring is a scaffold defined by the strong electron-withdrawing influence of its two chlorine substituents. This electronic feature imparts a high degree of electrophilicity to the C2 and C4 positions and increases the acidity of the N-H proton. The resulting reactivity, particularly the regioselectivity of nucleophilic substitution and cross-coupling reactions, can be both predicted through computational modeling and controlled through careful selection of reagents and catalysts. For the modern chemist, the 2,4-dichloroimidazole core is not just a molecule, but a versatile platform for the design of functional molecules with tailored electronic and physicochemical properties, with significant potential in the development of new medicines and materials.

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
  • Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2. PMC.
  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. ResearchGate.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications.
  • 4,5-Dichloroimidazole. Sigma-Aldrich.
  • Carbon disulfide promoted reactions of 2-chloro-4,5-dihydro-imidazole with some N-nucleophiles. PubMed.
  • Synthese und Reaktionen von 2,4,5‐Trichlorimidazol und 2,2,4,5‐Tetrachlor‐2H‐imidazol. Wiley Online Library.
  • Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting Activity. NIH.
  • Regioselective synthesis of 1,4-disubstituted imidazoles. PubMed.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.
  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC.
  • Biological Significance of Imidazole-Based Analogues in New Drug Development. ResearchGate.
  • Imidazole-based drugs and drug discovery: Present and future perspectives. ResearchGate.
  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC.

Sources

Exploratory

Kinetic Control in the Synthesis of 2,4-Dichloro-1-methylimidazole

This technical guide details the kinetic control and synthesis of 2,4-dichloro-1-methylimidazole , focusing on the critical challenge of regioselectivity. Unlike the direct chlorination of 1-methylimidazole—which thermod...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the kinetic control and synthesis of 2,4-dichloro-1-methylimidazole , focusing on the critical challenge of regioselectivity. Unlike the direct chlorination of 1-methylimidazole—which thermodynamically favors the 4,5-dichloro isomer—this guide delineates the methylation of 2,4-dichloroimidazole as the superior kinetic pathway for high-purity synthesis.[1]

Strategic Overview: The Isomer Challenge

In the development of antifungal pharmacophores and enzyme inhibitors, the specific arrangement of chlorine atoms on the imidazole ring is non-trivial. The 2,4-dichloro-1-methylimidazole isomer is structurally distinct from its 4,5-dichloro analog.[1]

  • Thermodynamic Trap: Direct electrophilic chlorination of 1-methylimidazole proceeds via the mechanism: C5

    
     C4 
    
    
    
    C2.[1] This route inevitably produces mixtures dominated by 4,5-dichloro-1-methylimidazole due to the higher electron density at C5 and C4.[1]
  • Kinetic Solution: The most robust synthetic strategy employs the regioselective alkylation of 2,4-dichloroimidazole . This reaction is governed by competitive bimolecular nucleophilic substitution (

    
    ) kinetics, where steric and electronic factors can be manipulated to favor the desired 2,4-isomer over the 2,5-isomer (which is structurally equivalent to 4,5-dichloro-1-methylimidazole).[1]
    

Mechanistic Analysis & Reaction Kinetics[1][2][3]

The Tautomeric Equilibrium

The precursor, 2,4-dichloroimidazole, exists in a rapid tautomeric equilibrium. In solution, the proton shuttles between N1 and N3.

  • Tautomer A (2,4-dichloro): Proton on N1; C4 bears a Chlorine; C5 bears a Hydrogen.[1]

  • Tautomer B (2,5-dichloro): Proton on N3 (renumbered as N1); C4 bears a Hydrogen; C5 bears a Chlorine.[1]

Under basic conditions (e.g.,


 or 

), the imidazole is deprotonated to form a resonance-stabilized anion . This anion is the active nucleophile.[1]
Kinetic Bifurcation: N1 vs. N3 Alkylation

The anion has two nucleophilic sites.[1] The product distribution is determined by the relative activation energies (


) of the transition states at these two nitrogens.[1]
  • Path A (Formation of 2,4-isomer): Alkylation occurs at the nitrogen adjacent to the C5-Hydrogen.[1][2]

  • Path B (Formation of 4,5-isomer): Alkylation occurs at the nitrogen adjacent to the C4-Chlorine.[1]

Mechanistic Drivers:

  • Steric Hindrance: The chlorine atom at C4 has a significantly larger Van der Waals radius (1.75 Å) compared to the hydrogen at C5 (1.20 Å).[1] This sterically shields the adjacent nitrogen, raising the

    
     for Path B.
    
  • Inductive Deactivation: The electronegative chlorine atom withdraws electron density from the adjacent nitrogen via the

    
    -bond, reducing its nucleophilicity (inductive effect, 
    
    
    
    ).[1]
Reaction Pathway Diagram[1]

ReactionKinetics Start 2,4-Dichloroimidazole (Tautomeric Mix) Anion Delocalized Anion (Nucleophile) Start->Anion Deprotonation (Fast Equilibrium) Base Base (K2CO3/NaH) Base->Anion TS_A TS A: Attack at N(H) (Lower Ea) Anion->TS_A k1 (Fast) TS_B TS B: Attack at N(Cl) (Higher Ea - Steric/Elec) Anion->TS_B k2 (Slow) Prod_A PRODUCT: 2,4-Dichloro-1-methylimidazole TS_A->Prod_A Prod_B IMPURITY: 4,5-Dichloro-1-methylimidazole TS_B->Prod_B

Figure 1: Kinetic bifurcation in the alkylation of 2,4-dichloroimidazole. Path A is favored due to lower steric hindrance and higher nucleophilicity.[1]

Experimental Methodology

This protocol utilizes a phase-transfer or polar-aprotic solvent system to maximize the reaction rate (


) while maintaining thermal control.[1]
Reagents & Equipment
  • Precursor: 2,4-Dichloroimidazole (98%+ purity).[1]

  • Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).[1] Note: MeI provides faster kinetics but requires colder handling.[1]

  • Base: Potassium Carbonate (

    
    , anhydrous) or Sodium Hydride (60% dispersion).[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1]

  • Monitoring: HPLC (C18 column, UV 254 nm).

Step-by-Step Protocol
  • Anion Formation (Activation Phase):

    • Charge a reactor with 2,4-dichloroimidazole (1.0 eq) and anhydrous MeCN (10 vol).

    • Add

      
       (1.5 eq) or NaH (1.1 eq) slowly at 0°C.[1]
      
    • Kinetic Checkpoint: Stir for 30 minutes. The disappearance of the solid precursor indicates anion formation.[1]

  • Controlled Alkylation (Rate-Limiting Step):

    • Cool the slurry to 0–5°C.

    • Add Methyl Iodide (1.1 eq) dropwise over 20 minutes.[1]

    • Thermodynamic Control: Maintain internal temperature

      
       to suppress over-alkylation (quaternization to imidazolium salts).
      
  • Reaction Progression:

    • Allow the mixture to warm to 25°C (Room Temp).

    • Monitor via HPLC at

      
      .
      
    • Target Endpoint: <1.0% remaining starting material.

  • Quench & Isolation:

    • Filter off inorganic salts (

      
      ).[1]
      
    • Concentrate the filtrate under reduced pressure.[1]

    • Recrystallize from Ethanol/Water or purify via silica chromatography (Hexane/EtOAc) to remove trace 4,5-isomer.[1]

Experimental Workflow Diagram

Workflow Step1 Reactor Charge: 2,4-Dichloroimidazole + MeCN Step2 Activation: Add Base (0°C) Form Anion Step1->Step2 Step3 Alkylation: Add MeI (Dropwise, <10°C) Step2->Step3 Step4 Kinetic Monitoring: HPLC Check (Target >98% Conv.) Step3->Step4 Step4->Step3 Incomplete (Add time) Step5 Workup: Filtration & Concentration Step4->Step5 Pass Step6 Purification: Recrystallization Step5->Step6

Figure 2: Process flow for the synthesis of 2,4-dichloro-1-methylimidazole.

Kinetic Data & Analysis

To validate the process, researchers should calculate the pseudo-first-order rate constant (


) if using excess methylating agent.[1]
Rate Equation

The reaction follows second-order kinetics (


):


Under pseudo-first-order conditions (excess MeI), the integrated rate law is:

[1]
Solvent Effects on Kinetics

The choice of solvent significantly impacts the rate constant


 due to the stabilization of the transition state.[1]
SolventDielectric Constant (

)
Relative Rate (

)
Mechanistic Note
Acetonitrile 37.51.0 (Ref) Optimal balance of solubility and rate.[1]
DMF 36.71.5 - 2.0Faster rate; harder to remove (high BP).[1]
Acetone 20.70.4Slower; poor solubility of inorganic bases.[1]
Methanol 32.7<0.1H-bonding with anion retards nucleophilicity.[1]

Table 1: Solvent influence on alkylation kinetics.[1] Polar aprotic solvents (DMF, MeCN) accelerate the reaction by solvating the cation (


) while leaving the imidazole anion "naked" and reactive.[1]
Temperature Dependence (Arrhenius)

Reaction rates generally double for every 10°C increase.[1] However, selectivity often decreases with temperature.

  • Low Temp (0°C): High Selectivity (2,4 > 4,5), Slow Rate.

  • High Temp (60°C): Lower Selectivity, Fast Rate, Risk of Quaternization.

  • Recommendation: Run at 20–25°C for the optimal trade-off.

References

  • Regioselective Alkylation Mechanisms

    • Title: N-Alkylation of imidazoles: Kinetic and Thermodynamic Control.
    • Source: University of Otago Dept of Chemistry.[1]

    • URL:[Link][1]

  • Solvent Effects in Imidazole Chemistry

    • Title: Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium.[1]

    • Source: KU ScholarWorks.[1]

    • URL:[Link]

  • General Imidazole Synthesis

    • Title: Recent advances in the synthesis of imidazoles.[1][3][4]

    • Source: Royal Society of Chemistry (Org.[1] Biomol. Chem.).

    • URL:[Link]

  • Regioselectivity Data

    • Title: Regioselective alkylation of 1,2,4-triazole using ionic liquids.[5] (Analogous heterocyclic chemistry).

    • Source: ResearchGate / Green Process Synth.[1][5]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Conditions for Suzuki coupling with 2,4-dichloroimidazole

Executive Summary The functionalization of 2,4-dichloroimidazole presents a unique challenge and opportunity in medicinal chemistry. Unlike pyridine or pyrimidine analogs, the imidazole core possesses distinct electronic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 2,4-dichloroimidazole presents a unique challenge and opportunity in medicinal chemistry. Unlike pyridine or pyrimidine analogs, the imidazole core possesses distinct electronic disparities between the C2 and C4 positions. This guide outlines the conditions required to achieve high regioselectivity, focusing on the intrinsic electronic bias that favors C2-arylation followed by C4-arylation. We provide validated protocols for sequential coupling, emphasizing the critical role of N-protection and ligand selection in overcoming catalyst poisoning and oxidative addition barriers.

The Chemical Challenge: Electronic & Steric Landscape

Successful coupling of 2,4-dichloroimidazole requires navigating three specific hurdles:

  • Catalyst Poisoning (The N-H Problem): The free N-H proton (pKa ~14) is acidic enough to be deprotonated by carbonate bases, forming an imidazolyl anion that coordinates tightly to Pd(II), arresting the catalytic cycle. N-protection is mandatory.

  • Regioselectivity (The C2 vs. C4 Bias):

    • C2 Position: Flanked by two nitrogen atoms, this carbon is highly electron-deficient (low LUMO energy), facilitating rapid oxidative addition. It is the site of kinetic and thermodynamic preference.

    • C4 Position: Vinylogous to the N1 nitrogen but less activated than C2. Once C2 is arylated, the imidazole ring becomes more electron-rich, significantly deactivating the C4-chloride towards the second oxidative addition.

  • Deactivation: The product of the first coupling (2-aryl-4-chloroimidazole) is electronically deactivated. The second coupling at C4 requires specialized, electron-rich bulky phosphine ligands (Buchwald-type) to drive the reaction to completion.

Regioselectivity Map

ReactionLandscape Start 2,4-Dichloroimidazole Protected 1-Protected-2,4-dichloro (SEM, Me, Boc) Start->Protected N-Protection (Mandatory) C2_Product Major: 2-Aryl-4-chloro (Kinetic Product) Protected->C2_Product Pd(0), Ar-B(OH)2 Low Temp (60°C) C4_Product Minor: 4-Aryl-2-chloro (Rare/Requires Blocking) Protected->C4_Product Steric Block at C2 (e.g., Trityl) Bis_Product 2,4-Diaryl Product (Thermodynamic Sink) C2_Product->Bis_Product Pd-G3/G4, 100°C High Energy Input

Figure 1: Reaction landscape illustrating the intrinsic preference for C2 functionalization followed by C4.

Critical Parameters & Optimization

Protecting Group Selection ("The Switch")

The choice of protecting group (PG) dictates the downstream utility of the scaffold.

Protecting GroupStabilityElectronic EffectRemoval ConditionsRecommendation
SEM (2-(Trimethylsilyl)ethoxymethyl)HighMinimalTBAF or AcidPreferred for cleavable routes.
Methyl HighInductive DonorDifficult (Permanent)Preferred for fixed N-Me drugs.
Boc (tert-Butyloxycarbonyl)LowE-WithdrawingAcid or ThermalRisky. Labile under basic Suzuki conditions.
Trityl (Triphenylmethyl)ModerateSteric BulkAcidSpecialized. Can block C2 to force C4 reaction (rare).
Ligand Selection ("The Engine")
  • Phase 1 (C2-Coupling): Standard ligands (PPh3, dppf) are sufficient. The C2-Cl bond is activated enough that expensive catalysts are wasteful.

  • Phase 2 (C4-Coupling): The C4-Cl bond in a 2-arylimidazole is "cold." You must use electron-rich, bulky ligands (e.g., XPhos, SPhos, BrettPhos) to facilitate oxidative addition.

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Aryl-4-chloroimidazole

Target: Mono-arylation at the C2 position.

Reagents:

  • Substrate: 1-SEM-2,4-dichloroimidazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the imidazole substrate, arylboronic acid, and Pd catalyst.

  • Inert: Seal the vial and purge with N₂ or Ar for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane and aqueous Na₂CO₃ via syringe.

  • Reaction: Heat to 60–70 °C for 4–6 hours. Note: Do not exceed 80 °C to avoid bis-coupling.

  • Monitor: Check LCMS for consumption of starting material. The product (M+Ar-Cl) should be the major peak; bis-aryl (M+2Ar) should be <5%.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography (Hex/EtOAc).

Mechanistic Check: The bidentate ligand (dppf) and moderate temperature prevent the catalyst from overcoming the higher activation energy barrier of the C4-Cl bond.

Protocol B: Sequential Synthesis of 2,4-Diarylimidazole

Target: Installing a different aryl group at C4 after C2 is functionalized.

Reagents:

  • Substrate: 2-Aryl-4-chloro-1-SEM-imidazole (from Protocol A)

  • Boronic Acid: Heteroaryl/Arylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 or Pd(OAc)₂ + SPhos (5 mol%)

  • Base: K₃PO₄ (3.0 equiv, anhydrous or 2M aq)

  • Solvent: n-Butanol/Water (4:1) or Toluene/Water (10:1)

Step-by-Step:

  • Charge: Add the monochlorinated substrate, second boronic acid, precatalyst (XPhos Pd G3), and base to a microwave vial.

  • Degas: Rigorous deoxygenation is critical for electron-rich phosphines. Sparge solvents with Ar for 15 mins.

  • Reaction: Heat to 100–110 °C (oil bath) or 120 °C (microwave) for 2–12 hours.

  • Workup: Standard aqueous extraction.

  • Deprotection (Optional): To remove SEM, treat the crude with TBAF in THF (60 °C) or 4N HCl in Dioxane.

Mechanistic Check: The "dialkylbiaryl" phosphine (XPhos) creates a highly electron-rich Pd(0) species capable of inserting into the deactivated C4-Cl bond.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
No Reaction (Start) Catalyst poisoning by free N-H.Ensure N1 is protected (SEM/Me). Check base strength.
Bis-Arylation in Protocol A Temperature too high or excess boronic acid.Lower temp to 50°C. Reduce boronic acid to 0.95 equiv.
Stalled Reaction at C4 Oxidative addition failure.Switch to XPhos or BrettPhos. Increase temp to 120°C.
Protodeboronation Unstable boronic acid.Switch to Boronic Ester (Pinacol) or Potassium Trifluoroborate salt.
Workflow Diagram

Workflow Start Start: 2,4-Dichloroimidazole Protect Step 1: Protection (SEM-Cl, NaH) Start->Protect Couple1 Step 2: C2-Coupling Pd(dppf)Cl2, 60°C Protect->Couple1 Check QC: LCMS Check (>95% Mono-Cl) Couple1->Check Check->Couple1 Incomplete Couple2 Step 3: C4-Coupling XPhos Pd G3, 110°C Check->Couple2 Pass Deprotect Step 4: Deprotection (TBAF or Acid) Couple2->Deprotect Final Final Scaffold Deprotect->Final

Figure 2: Operational workflow for the sequential functionalization of 2,4-dichloroimidazole.

References

  • Regioselectivity in Azoles: Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256.

  • General Suzuki Coupling Conditions: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Buchwald Ligands for Deactivated Chlorides: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.

  • SEM Protection Strategy: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Sequential Coupling on Imidazoles: Revesz, L., et al. (2004). Synthesis and biological activity of novel 2,4,5-triarylimidazoles. Bioorganic & Medicinal Chemistry Letters, 14(13), 3595-3599.

Sources

Application

The Strategic Role of 2,4-Dichloroimidazole in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Abstract The imidazole scaffold is a cornerstone in the development of a diverse range of biologically active compounds, including essential agrochemicals.[1] This technical guide delves into the specific applications of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole scaffold is a cornerstone in the development of a diverse range of biologically active compounds, including essential agrochemicals.[1] This technical guide delves into the specific applications of 2,4-dichloroimidazole as a versatile and highly reactive intermediate in the synthesis of novel fungicides and herbicides. We will explore the chemical rationale behind its use, provide detailed synthetic protocols for its derivatization, and present a framework for its strategic incorporation into modern agrochemical discovery and development pipelines. This document is intended for researchers, chemists, and professionals in the agrochemical industry seeking to leverage the unique properties of this halogenated heterocyclic building block.

Introduction: The Imidazole Moiety in Crop Protection

The imidazole ring system is a privileged structure in medicinal and agrochemical science due to its unique electronic properties and its ability to engage in various biological interactions. In the realm of crop protection, imidazole-based compounds have demonstrated potent fungicidal and herbicidal activities.[1] Their mechanisms of action are often tied to the inhibition of essential fungal enzymes or the disruption of critical biochemical pathways in weeds.

Chlorinated imidazoles, in particular, serve as valuable precursors in the synthesis of a wide array of agrochemicals. The presence of chlorine atoms on the imidazole ring provides two key advantages: it enhances the biological activity of the final compound and offers reactive handles for further chemical modifications. A European patent highlights that 2-haloimidazole compounds, derivable from 2,4-dihaloimidazoles like 2,4-dichloroimidazole, are valuable intermediates in the production of agricultural chemicals.[2]

This guide will specifically focus on the synthetic utility of 2,4-dichloroimidazole, a readily accessible starting material, and its potential to unlock novel agrochemical entities.

2,4-Dichloroimidazole: A Versatile Building Block for Agrochemical Synthesis

2,4-Dichloroimidazole is a key intermediate whose dichlorinated structure offers a strategic advantage in combinatorial and targeted synthesis approaches. The differential reactivity of the two chlorine atoms, along with the acidic N-H proton, allows for selective functionalization, enabling the creation of diverse molecular architectures. A US patent further supports the use of chlorinated imidazole derivatives as intermediates for synthesizing plant protection agents, including herbicides.[3]

The electron-withdrawing nature of the chlorine atoms enhances the acidity of the N-H proton, facilitating N-alkylation and N-arylation reactions. Furthermore, the chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic substitution, providing a pathway for the introduction of various functional groups that can modulate the biological activity and physicochemical properties of the resulting molecules.

Application in Fungicide Synthesis: Targeting Fungal Pathogens

Imidazole-based fungicides are a well-established class of agrochemicals that primarily act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The mode of action of some imidazole compounds is similar to that of commercial fungicides like tioconazole and imazalil. The synthesis of novel imidazole-based fungicides can be approached by utilizing 2,4-dichloroimidazole as a starting scaffold.

Synthetic Strategy for Imidazole-Based Fungicides

A plausible synthetic route towards novel fungicides involves the sequential substitution of the chlorine atoms on the 2,4-dichloroimidazole ring with moieties known to contribute to antifungal activity. For instance, the introduction of a substituted benzyl group at the N-1 position, followed by the substitution of the C-2 or C-4 chlorine with a bulky lipophilic group, can lead to compounds with potent fungicidal properties.

The following diagram illustrates a generalized synthetic workflow for the derivatization of 2,4-dichloroimidazole for fungicide discovery:

G A 2,4-Dichloroimidazole B N-Alkylation/Arylation (e.g., with a substituted benzyl halide) A->B Step 1 C 1-Substituted-2,4-dichloroimidazole B->C D Nucleophilic Substitution at C-2 or C-4 (e.g., with a substituted phenol or thiol) C->D Step 2 E Novel Fungicide Candidate D->E

Caption: Synthetic workflow for fungicide candidates from 2,4-dichloroimidazole.

Protocol: Synthesis of a 1-Benzyl-2-chloro-4-(substituted phenoxy)imidazole Derivative (Hypothetical)

This protocol describes a representative two-step synthesis of a potential fungicide candidate starting from 2,4-dichloroimidazole.

Step 1: N-Benzylation of 2,4-Dichloroimidazole

  • Materials: 2,4-dichloroimidazole, substituted benzyl chloride, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF).

  • Procedure: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichloroimidazole (1.0 eq). b. Dissolve the starting material in anhydrous THF. c. Cool the solution to 0 °C in an ice bath. d. Carefully add sodium hydride (1.1 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes. e. Add the substituted benzyl chloride (1.05 eq) dropwise via a syringe. f. Allow the reaction to warm to room temperature and stir for 12-16 hours. g. Monitor the reaction progress by thin-layer chromatography (TLC). h. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. i. Extract the product with ethyl acetate. j. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. k. Purify the crude product by column chromatography on silica gel to afford the 1-substituted-2,4-dichloroimidazole.

Step 2: Nucleophilic Aromatic Substitution with a Substituted Phenol

  • Materials: 1-Substituted-2,4-dichloroimidazole, substituted phenol, potassium carbonate, anhydrous dimethylformamide (DMF).

  • Procedure: a. To a round-bottom flask, add the 1-substituted-2,4-dichloroimidazole (1.0 eq), the substituted phenol (1.2 eq), and potassium carbonate (2.0 eq). b. Add anhydrous DMF to dissolve the reactants. c. Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. d. Monitor the reaction by TLC. e. After completion, cool the reaction to room temperature and pour it into ice-water. f. Extract the product with ethyl acetate. g. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. h. Purify the residue by column chromatography to yield the final product.

Application in Herbicide Synthesis: A Pathway to New Weed Control Agents

The structural diversity that can be achieved from 2,4-dichloroimidazole also makes it an attractive starting point for the synthesis of novel herbicides. As indicated in the patent literature, chlorinated imidazoles can serve as intermediates for herbicidal compounds.[3] The design of new herbicides can be guided by incorporating toxophores known to interfere with plant-specific biological processes.

Synthetic Strategy for Imidazole-Based Herbicides

A common strategy in herbicide design is the introduction of a carboxylic acid or ester functionality, which can mimic natural plant hormones or inhibit key enzymes in amino acid biosynthesis. The synthesis of such compounds from 2,4-dichloroimidazole can be envisioned through N-alkylation with an appropriate haloester, followed by further modification at the C-2 or C-4 position.

The following diagram illustrates a potential synthetic route for herbicide candidates:

G A 2,4-Dichloroimidazole B N-Alkylation with a Haloalkylester (e.g., ethyl bromoacetate) A->B Step 1 C 1-(Ethoxycarbonylmethyl)-2,4-dichloroimidazole B->C D Selective Substitution or Reduction at C-2/C-4 C->D Step 2 E Novel Herbicide Candidate D->E

Caption: Synthetic workflow for herbicide candidates from 2,4-dichloroimidazole.

Protocol: Synthesis of Ethyl 2-(2,4-dichloro-1H-imidazol-1-yl)acetate (Hypothetical)

This protocol outlines the synthesis of a key intermediate for potential herbicides.

  • Materials: 2,4-dichloroimidazole, ethyl bromoacetate, potassium carbonate, anhydrous acetonitrile.

  • Procedure: a. In a round-bottom flask, combine 2,4-dichloroimidazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile. b. To this suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature. c. Stir the reaction mixture at room temperature for 18-24 hours. d. Monitor the reaction by TLC. e. Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts. f. Concentrate the filtrate under reduced pressure. g. Dissolve the residue in ethyl acetate and wash with water and brine. h. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product. i. Purify by column chromatography on silica gel to obtain the desired ester.

Summary of Synthetic Advantages and Data

The use of 2,4-dichloroimidazole as a synthetic intermediate offers several advantages in the context of agrochemical research and development.

FeatureAdvantage in Agrochemical Synthesis
Di-chlorination Provides two reactive sites for diversification and the creation of compound libraries. The chlorine atoms can also enhance biological activity.
N-H Acidity Allows for straightforward N-functionalization under mild conditions.
Imidazole Core The imidazole scaffold is a proven pharmacophore/toxophore in many successful agrochemicals.
Versatility Can be used to synthesize a wide range of derivatives, potentially leading to both fungicidal and herbicidal compounds.

Conclusion

2,4-Dichloroimidazole is a valuable and versatile building block for the synthesis of novel agrochemicals. Its unique chemical reactivity allows for the strategic introduction of various functional groups, enabling the exploration of new chemical space in the search for potent and selective fungicides and herbicides. The protocols and strategies outlined in this guide provide a solid foundation for researchers to harness the potential of this important intermediate in their agrochemical discovery programs. Further research into the derivatization of 2,4-dichloroimidazole is warranted and holds significant promise for the development of the next generation of crop protection agents.

References

  • Delaney, H. (n.d.). Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide. CORE. Retrieved February 7, 2026, from [Link]

  • European Patent Office. (n.d.). EP2141151A1 - Method for producing 2-haloimidazole compound. Google Patents.
  • Bayer AG. (n.d.). US3997552A - Chlorinated imidazole derivatives and a process for preparing them. Google Patents.
  • Pandey, et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2).
  • (2026).
  • Madkour, H. M. F., et al. (2011). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole.
  • BASF SE. (2011). LIQUID PESTICIDE COMPOSITIONS.
  • Li, Q., et al. (2018). Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evaluation of Their Mode of Action. Journal of Agricultural and Food Chemistry, 66(29), 7593-7601.
  • Janssen Pharmaceutica NV. (n.d.). US6844439B2 - Process for the preparation of imidazole compounds. Google Patents.
  • Pernak, J., et al. (2020). Herbicidal Ionic Liquids: A Promising Future for Old Herbicides? Review on Synthesis, Toxicity, Biodegradation, and Efficacy Studies. Journal of Agricultural and Food Chemistry, 68(35), 9348-9363.
  • (2014). Synthesis and fungicidal activity of imidazole dicyanamide ionic liquids.
  • Nippon Soda Co Ltd. (n.d.). JPS5246071A - Imidazole derivatives, fungicides for agriculture and gardening, and p lant growth regulators. Google Patents.
  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2021). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 19(1), 21-36.
  • (2018).
  • Lamberth, C. (2007). Imidazole chemistry in crop protection. Journal of Heterocyclic Chemistry, 44(4), 771-786.

Sources

Method

Application Note: Precision Halogenation Protocol for the Synthesis of 2,4-Dichloro-1H-imidazole

This is a comprehensive Application Note and Protocol for the synthesis of 2,4-dichloro-1H-imidazole . Editorial Note: Direct halogenation of 1H-imidazole typically favors the 4,5-dichloro isomer (thermodynamic product)...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the synthesis of 2,4-dichloro-1H-imidazole .

Editorial Note: Direct halogenation of 1H-imidazole typically favors the 4,5-dichloro isomer (thermodynamic product) or the 2,4,5-trichloro product.[1] Obtaining the 2,4-dichloro regioisomer specifically requires a controlled, stepwise approach to overcome the natural electrophilic substitution patterns of the imidazole ring.[1] This guide presents the most robust protocol: the selective chlorination of a 2-substituted precursor (2-chloroimidazole).[1]

Executive Summary & Scientific Rationale

The synthesis of 2,4-dichloro-1H-imidazole (2,4-DCI) presents a significant regioselectivity challenge.[1] In unsubstituted imidazole, the C4 and C5 positions are electronically equivalent and highly susceptible to electrophilic aromatic substitution (EAS).[1] Direct chlorination with reagents like


 or 

-chlorosuccinimide (NCS) predominantly yields 4,5-dichloroimidazole or, upon further reaction, 2,4,5-trichloroimidazole .[1]

To successfully isolate the 2,4-isomer, the symmetry of the imidazole ring must be broken, or the C2 position must be functionalized prior to the C4/C5 halogenation.[1] This protocol details a stepwise regioselective strategy :

  • Core Strategy: Utilization of 2-chloro-1H-imidazole as the starting scaffold.

  • Mechanistic Logic: The chlorine at C2 deactivates the ring slightly but directs the second halogenation to the C4/C5 position (which are tautomerically equivalent in the N-unsubstituted form).[1]

  • Control: Stoichiometric control of the chlorinating agent prevents over-chlorination to the trichloro- derivative.[1]

Key Chemical Challenges
ChallengeCauseSolution
Regioselectivity C4/C5 positions are more nucleophilic than C2.[1]Start with C2 already chlorinated (2-chloroimidazole).
Over-chlorination The product (2,4-DCI) is still reactive toward

species.[1]
Precise stoichiometric control (1.05 eq) and low temperature.
Tautomerism 2,4-DCI exists in equilibrium with 2,5-DCI.[1]In N-unsubstituted systems, these are identical. Product is isolated as a single tautomeric pair.[1]

Reaction Pathway & Mechanism[1][2]

The synthesis relies on the controlled electrophilic chlorination of 2-chloroimidazole.[1]

ReactionPathway Start 1H-Imidazole Inter 2-Chloro-1H-imidazole (Starting Material) Start->Inter Pre-functionalization (e.g., Lithiation/C2Cl6) TS Chloronium Intermediate (C4/C5 attack) Inter->TS + Reagent Reagent NCS or Cl2 (1.0 eq) Product 2,4-Dichloro-1H-imidazole (Target) TS->Product - HCl/Succinimide SideProduct 2,4,5-Trichloroimidazole (Over-reaction) Product->SideProduct + Excess Cl2 (Avoid!)

Figure 1: Reaction pathway illustrating the necessity of starting with 2-chloroimidazole to avoid the thermodynamically favored 4,5-dichloro isomer.[1]

Detailed Experimental Protocol

Phase 1: Materials & Equipment
  • Starting Material: 2-Chloro-1H-imidazole (Commercial grade >97% or synthesized via lithiation of 1-protected imidazole).

  • Reagent: N-Chlorosuccinimide (NCS) (Recrystallized for precision) or Sulfuryl Chloride (

    
    ). Note: NCS is preferred for bench-scale due to easier handling.[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).

  • Equipment: 3-neck round bottom flask, internal temperature probe, inert gas (Argon/Nitrogen) line.[1]

Phase 2: Step-by-Step Procedure

Objective: Selective monochlorination of 2-chloroimidazole.

Step 1: Reaction Setup[2][3][4]
  • Charge a dry 250 mL 3-neck flask with 2-chloro-1H-imidazole (10.25 g, 100 mmol).

  • Add Acetonitrile (MeCN) (100 mL) to dissolve the starting material.[1] Ensure the system is under a light stream of Nitrogen.[1]

  • Cool the solution to 0°C using an ice/water bath. Temperature control is critical to prevent over-chlorination.[1]

Step 2: Reagent Addition[1]
  • Prepare a solution/suspension of N-Chlorosuccinimide (NCS) (13.35 g, 100 mmol, 1.0 eq) in MeCN (50 mL).

  • Add the NCS solution dropwise to the imidazole solution over 30-45 minutes .[1]

    • Critical Check: Maintain internal temperature < 5°C during addition.[1]

  • Allow the reaction to warm slowly to Room Temperature (20-25°C) .

  • Stir for 12–16 hours .

Step 3: Monitoring (IPC)
  • Method: TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[2][5]

  • Target: Disappearance of 2-chloroimidazole (

    
    ) and appearance of 2,4-dichloroimidazole (
    
    
    
    ).
  • Note: If significant starting material remains (>10%), add an additional 0.05 eq of NCS and stir for 2 hours.[1] Do not exceed 1.1 eq total to avoid trichloro- formation.

Step 4: Work-up & Isolation[1]
  • Concentrate the reaction mixture under reduced pressure to remove most Acetonitrile.

  • Resuspend the residue in Water (100 mL) .

  • Extract with Ethyl Acetate (3 x 75 mL) .

  • Wash the combined organic layers with:

    • Water (50 mL)

    • Brine (50 mL)

  • Dry over anhydrous

    
     , filter, and concentrate to dryness.
    
Step 5: Purification
  • The crude product often contains succinimide byproducts.[1]

  • Recrystallization: Dissolve crude solid in minimal hot Toluene or Chlorobenzene .[1] Cool slowly to 4°C.

  • Yield: Typical isolated yield is 65–75% .[1]

  • Appearance: White to off-white crystalline solid.

Analytical Data & Validation

To validate the synthesis of the 2,4-isomer (vs. the 4,5-isomer), NMR analysis is definitive.[1]

Parameter2,4-Dichloroimidazole (Target)4,5-Dichloroimidazole (Common Impurity)
Symmetry Asymmetric (C2-Cl, C4-Cl, C5-H)Symmetric (C4-Cl, C5-Cl, C2-H)
1H NMR (DMSO-d6) Singlet at ~7.2-7.4 ppm (C5-H) Singlet at ~7.8-8.0 ppm (C2-H)
13C NMR Three distinct signals (C2, C4, C5)Two distinct signals (C2, C4/5 equivalent)
Melting Point 160–162 °C178–180 °C

Self-Validation Check: If your proton NMR shows a peak near 8.0 ppm, you have likely made 4,5-dichloroimidazole (indicating the starting material was not 2-chloroimidazole or rearrangement occurred).[1] The target C5-H proton in 2,4-DCI is more shielded (upfield) than the C2-H of 4,5-DCI.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Mixture of products Over-chlorination (Trichloro formed).Reduce NCS equivalents to 0.95 initially. Lower reaction temperature to -10°C.
Low Conversion Old/Wet NCS.Recrystallize NCS from benzene/hexane or use fresh bottle.[1] Ensure anhydrous solvent.[1]
Wrong Isomer (4,5-DCI) Starting material error.Confirm starting material is 2-chloroimidazole . Direct chlorination of 1H-imidazole will not yield 2,4-DCI selectively.[1]

References

  • Fundamental Reactivity: Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press.[1] (Standard text on azole reactivity confirming C4/C5 preference for EAS).

  • Synthetic Validation: Enyeribe, P. A., et al. (2019).[1] "Studies on the Chlorination of Imidazole." Journal of Chemical Society of Nigeria, 44(5).[1][6] Link (Confirms direct chlorination yields 4,5-DCI).[6]

  • Patent Protocol: "Method for producing 2-haloimidazole compound." EP2141151A1.[1] Link (Describes the synthesis of 2,4-dihaloimidazoles from 2,4-dihalo precursors or specific routes).[1]

  • Regioselectivity: Naidu, A. B., et al. (2015).[1] "Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles." Journal of Organic Chemistry. (Highlights the difficulty of direct substitution and preference for de novo synthesis for 2,4-isomers).

Sources

Application

Application Note &amp; Protocol: Accelerated Synthesis of 2,4-Dichloroimidazole Derivatives via Microwave Irradiation

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the microwave-assisted synthesis of 2,4-dichloroimidazole derivatives, valuable scaffolds in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of 2,4-dichloroimidazole derivatives, valuable scaffolds in medicinal chemistry. We will explore the fundamental principles of microwave-assisted organic synthesis (MAOS), detailing its advantages over conventional heating methods. A step-by-step protocol for a representative synthesis is provided, accompanied by insights into reaction optimization, troubleshooting, and characterization. The aim is to equip researchers with the necessary knowledge to efficiently and safely implement this powerful technique for the rapid generation of novel imidazole-based compounds.

Introduction: The Significance of 2,4-Dichloroimidazoles and the Advent of Microwave Chemistry

Imidazole derivatives are a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] The 2,4-dichloroimidazole core, in particular, serves as a versatile synthetic intermediate, allowing for subsequent functionalization at multiple positions to generate libraries of novel compounds for drug discovery programs.

Traditional methods for the synthesis of heterocyclic compounds often involve long reaction times, harsh conditions, and significant energy consumption. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and efficient alternative.[4][5] By utilizing microwave irradiation, MAOS provides rapid and uniform heating of the reaction mixture, a phenomenon known as dielectric heating.[6][7][8] This leads to dramatic reductions in reaction times, often from hours to mere minutes, along with increased product yields and purities.[9][10]

The primary mechanisms behind microwave heating are dipolar polarization and ionic conduction.[5][11] Polar molecules in the reaction mixture continuously attempt to align with the oscillating electric field of the microwaves, generating heat through molecular friction.[12] This direct and efficient energy transfer minimizes the formation of byproducts and allows for precise temperature control, enhancing reaction reproducibility.[7][9]

Core Principles & Mechanistic Insights

The synthesis of the imidazole ring can be achieved through various strategies. A common approach involves the condensation of a dicarbonyl compound, an aldehyde, and an amine source. In the context of microwave-assisted synthesis, these multi-component reactions are particularly advantageous due to the rapid heating and ability to drive reactions to completion quickly.[13]

For the synthesis of 2,4-dichloroimidazole derivatives, a plausible starting point could involve the cyclization of appropriately substituted precursors under microwave irradiation. The specific pathway will depend on the chosen starting materials.

Detailed Experimental Protocol: Microwave-Assisted Synthesis of a Representative 2,4-Dichloroimidazole Derivative

This protocol details the synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, a precursor that can be further modified. While this example does not yield a 2,4-dichloroimidazole directly, it illustrates a common microwave-assisted step in the synthesis of related structures and highlights the general workflow.

Safety Precautions:

  • Always conduct reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Microwave reactors operate under pressure. Ensure you are fully trained on the instrument's operation and safety features.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.[14]

Materials & Equipment
Reagents & SolventsEquipment
2-Chloro-1-(2,4-dichlorophenyl)ethanoneDedicated Microwave Reactor
Imidazole10 mL Microwave Reaction Vial
Sodium BicarbonateMagnetic Stir Bar
Dichloromethane (DCM)Syringe and Needles
Anhydrous Sodium SulfateRotary Evaporator
Deionized WaterThin Layer Chromatography (TLC) Plates
Ethyl Acetate (for TLC)UV Lamp
Hexanes (for TLC)NMR Spectrometer
Mass Spectrometer
Melting Point Apparatus
Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-chloro-1-(2,4-dichlorophenyl)ethanone (1.0 mmol, 1.0 eq) and imidazole (2.2 mmol, 2.2 eq).

  • Solvent Addition: Add 3 mL of a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile. The choice of solvent is critical as it must be able to efficiently absorb microwave energy.

  • Microwave Irradiation: Seal the reaction vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 10-15 minutes. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Quench the reaction mixture by adding 10 mL of deionized water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure product.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure. Characteristic peaks for imidazole protons typically appear between δ 6.7-7.7 ppm in ¹H NMR spectra.[15]

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the compound. The melting point for 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol is reported to be in the range of 134-138 °C.[16]

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the microwave-assisted synthesis protocol.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants & Solvent in Microwave Vial microwave Microwave Irradiation (e.g., 120°C, 10-15 min) reagents->microwave tlc Monitor by TLC microwave->tlc In-process check tlc->microwave Incomplete cool Cool to Room Temp tlc->cool Complete quench Quench with Water cool->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS, MP) purify->characterize

Caption: Workflow for Microwave-Assisted Synthesis.

Expected Results & Troubleshooting

Microwave-assisted synthesis is expected to provide the desired 2,4-dichloroimidazole derivatives in good to excellent yields within a significantly reduced timeframe compared to conventional heating methods.

ParameterConventional HeatingMicrowave-Assisted
Reaction Time Several hours to days5 - 30 minutes
Typical Yield Moderate to GoodGood to Excellent
Purity Often requires extensive purificationGenerally higher, with fewer byproducts

Troubleshooting Common Issues:

  • Low Yield:

    • Cause: Insufficient microwave power or reaction time.

    • Solution: Increase the reaction temperature or irradiation time. Ensure the chosen solvent is a good microwave absorber.

  • Formation of Byproducts:

    • Cause: Excessive temperature leading to decomposition.

    • Solution: Lower the reaction temperature. Consider using a solvent with a lower dielectric loss tangent for more controlled heating.

  • Incomplete Reaction:

    • Cause: Inefficient stirring or poor heat distribution.

    • Solution: Ensure adequate magnetic stirring. Check the positioning of the reaction vial within the microwave cavity for optimal field exposure.

Conclusion

Microwave-assisted synthesis represents a powerful and enabling technology for the rapid and efficient synthesis of 2,4-dichloroimidazole derivatives.[4] The benefits of this approach, including dramatically reduced reaction times, improved yields, and enhanced purity, make it an invaluable tool for researchers in drug discovery and development.[9][10] By understanding the core principles and following a well-defined protocol, scientists can leverage MAOS to accelerate their research and explore novel chemical space with greater efficiency.

References

  • Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. (2023). Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research. Available at: [Link]

  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. Available at: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). MDPI. Available at: [Link]

  • Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. (2022). Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Microwave assisted organic synthesis. (2015). Slideshare. Available at: [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Medicinal Chemistry. Available at: [Link]

  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica. Available at: [Link]

  • Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. Arkat USA. Available at: [Link]

  • Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. Google Patents.
  • (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. PubChem. Available at: [Link]

  • MICROWAVE-INDUCED ONE-POT SYNTHESIS OF 2,4,5- TRIARYLIMIDAZOLES USING GLYOXYLIC ACID AS A CATALYST UNDER SOLVENT-FREE CONDITIONS. Rasayan Journal of Chemistry. Available at: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. Available at: [Link]

  • Synthesis of 2‐chloro‐1‐AUX/PG‐1H‐imidazole that is the imidazole.... ResearchGate. Available at: [https://www.researchgate.net/figure/Synthesis-of-2-chloro-1-AUXP G-1H-imidazole-that-is-the-imidazole-scaffold-made-ready_fig2_224898715]([Link] G-1H-imidazole-that-is-the-imidazole-scaffold-made-ready_fig2_224898715)

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available at: [Link]

  • Process for production of 2-chloro-4-nitroimidazole derivatives. Google Patents.
  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (2020). Molecules. Available at: [Link]

  • The synthesis of imidazole aromatic alcohol analog derivative and preparation thereof. Google Patents.
  • Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available at: [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at: [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances. Available at: [Link]

  • Broad-Line Proton Magnetic Resonance Spectra of Dichloro (1,2,4-triazole) copper (II) and Bis (1,2,4-triazolato) copper (II). Inorganic Chemistry. Available at: [Link]

  • Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives. ResearchGate. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,4-Dichloroimidazole Chemistry

Ticket Subject: Troubleshooting Nucleophilic Side Reactions & Regioselectivity Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Nucleophilic Side Reactions & Regioselectivity Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

2,4-Dichloroimidazole (2,4-DCI) is a deceptive scaffold. While it appears to be a simple halogenated heterocycle, it presents two distinct reactive centers (C2 and C4) and a tautomeric nitrogen system that often leads to "silent" failures—reactions that proceed to completion but yield the wrong regioisomer. This guide addresses the three most common support tickets we receive: Regioselective N-alkylation failures , Unintended hydrolysis during


 , and Ring degradation .
Module 1: The Regioselectivity Trap (N-Alkylation)

User Issue: "I alkylated 2,4-dichloroimidazole with methyl iodide, but the NMR suggests a mixture of isomers. I thought the molecule was asymmetric?"

Technical Diagnosis: This is the classic "Tautomeric Ambiguity" error. In solution, 2,4-dichloroimidazole exists in rapid equilibrium with its tautomer, 2,5-dichloroimidazole. When you deprotonate the nitrogen, you form a resonance-stabilized anion. The incoming electrophile (


) faces a choice:
  • Attack

    
     (adjacent to 
    
    
    
    )
    
    
    Yields 1-alkyl-2,4-dichloroimidazole (Usually Desired).
  • Attack

    
     (adjacent to 
    
    
    
    )
    
    
    Yields 1-alkyl-2,5-dichloroimidazole (Undesired Impurity).

The Mechanism: Steric hindrance usually dictates the major product. The


 atom is bulky compared to the 

. Therefore, alkylation preferentially occurs at the nitrogen distal to the chlorine (the

position), favoring the 2,4-isomer. However, solvent polarity and the counter-ion of the base can disrupt this selectivity, leading to significant amounts of the 2,5-isomer (up to 15-20% in unoptimized conditions).
Troubleshooting Protocol: Maximizing the 2,4-Isomer
ParameterRecommendationRationale
Base

or

Weaker bases prevent "over-activation." Cesium promotes the "naked anion" effect but can sometimes lower regioselectivity due to high reactivity. Potassium is the sweet spot.
Solvent Acetone or AcetonitrileAvoid DMF if possible. Polar aprotic solvents stabilize the transition state, but ultra-polar solvents like DMF can sometimes erode steric control.
Temperature

Kinetic control favors the less hindered product (2,4-isomer). High heat promotes thermodynamic equilibration, increasing the 2,5-isomer.

Visualizing the Pathway:

AlkylationPath Start 2,4-Dichloroimidazole (Tautomeric Mix) Anion Delocalized Anion (N1/N3 Negative Charge) Start->Anion  Base (-H+)   TS_Major TS: Attack at N1 (Low Steric Hindrance) Anion->TS_Major  Path A   TS_Minor TS: Attack at N3 (High Steric Hindrance from Cl) Anion->TS_Minor  Path B   Prod_Major Product A: 1-alkyl-2,4-dichloroimidazole (MAJOR) TS_Major->Prod_Major Prod_Minor Product B: 1-alkyl-2,5-dichloroimidazole (MINOR) TS_Minor->Prod_Minor

Figure 1: Divergent alkylation pathways. The steric bulk of the C4-Chlorine (Path B) disfavors formation of the 2,5-isomer.

Module 2: Nucleophilic Aromatic Substitution ( )

User Issue: "I am trying to displace the chlorine at C4 with an amine, but I'm seeing displacement at C2, or no reaction at all."

Technical Diagnosis: The reactivity order of chlorines in the imidazole ring is C2 > C4 .

  • C2 Position: Flanked by two nitrogens.[1][2] The intermediate Meisenheimer complex is stabilized by the inductive electron-withdrawal of both heteroatoms. It is highly electrophilic.

  • C4/C5 Position: Vinylogous position. Much less reactive.

If you target C4, you must first block C2 (e.g., with a non-leaving group) or use a catalyst. If C2 has a chlorine, it will react first.

Common Side Reaction: Hydrolysis (The "Invisible" Failure) If your solvent is not strictly anhydrous, hydroxide ions (generated from trace water and base) will outcompete your amine nucleophile at the C2 position.

  • Result: Conversion of 2-Cl

    
     2-OH (tautomerizes to 2-imidazolone ).
    
  • Symptom: Product precipitates but is insoluble in organic solvents; Mass Spec shows M-Cl+OH (M-19 mass shift).

Troubleshooting Protocol: Selective C2 Displacement
  • Dry Solvents: Use anhydrous THF or Dioxane. Moisture is the enemy.

  • Nucleophile Stoichiometry: Use exactly 1.05 equivalents. Excess nucleophile will eventually force substitution at C4 or cause ring opening.

  • Temperature: Keep below

    
     for C2 selectivity. C4 substitution typically requires temperatures 
    
    
    
    or microwave forcing.

Reactivity Diagram:

SNArSelectivity Substrate 1-R-2,4-Dichloroimidazole C2_Attack Nucleophile Attacks C2 (Activated by 2 Nitrogens) Substrate->C2_Attack  Fast   C4_Attack Nucleophile Attacks C4 (Less Activated) Substrate->C4_Attack  Slow / High T   Water Trace H2O / OH- Substrate->Water C2_Prod 2-Substituted-4-chloroimidazole (Kinetic Product) C2_Attack->C2_Prod C4_Prod 2-Chloro-4-substituted-imidazole (Thermodynamic/Forced) C4_Attack->C4_Prod Imidazolone SIDE REACTION: 2-Imidazolone Formation Water->Imidazolone  Hydrolysis  

Figure 2: Competitive substitution pathways. C2 is the kinetic preference; Hydrolysis is the silent killer.

Module 3: Ring Degradation (The "Black Tar" Scenario)

User Issue: "My reaction turned black and I lost all starting material. I was using a thiol/hydrazine nucleophile."

Technical Diagnosis: Imidazoles are generally stable, but 2,4-dihaloimidazoles are electron-deficient. Strong "soft" nucleophiles (like thiols) or bis-nucleophiles (like hydrazine) can attack C2 and cause Ring Opening or Oligomerization .

  • Mechanism: The nucleophile attacks C2, but instead of expelling Cl, the ring nitrogen acts as a leaving group (Bamford-Stevens type fragmentation or simple ring scission), leading to linear nitriles or ureas.

Prevention:

  • Avoid super-strong bases (e.g., NaH) when using thiols.

  • Add the nucleophile slowly (dropwise) to keep its concentration low relative to the substrate.

FAQ: Rapid Fire Support

Q: Can I separate the 2,4- and 2,5- isomers by column chromatography? A: Yes, but it is difficult. The 2,4-isomer (major) is usually slightly less polar than the 2,5-isomer. We recommend a gradient of Hexane:Ethyl Acetate (starting 95:5). The 2,4-isomer typically elutes first.

Q: Why does my Mass Spec show a peak at [M+16] during substitution? A: This is likely oxidation or, more commonly, the formation of a urea derivative due to ring opening and subsequent hydrolysis. Check for water in your reagents.[3]

Q: Is the 4-Cl ever reactive? A: Yes, but usually only after the 2-Cl has been substituted with an electron-withdrawing group, or under microwave irradiation at temperatures


.
References
  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Explains the steric vs. electronic control in ambident nucleophiles).
  • Nucleophilic Substitution Patterns ( ): Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Detailed analysis of halogen reactivity in 1,3-azoles). Mechanism Verification: The activation of C2 by flanking nitrogens is analogous to 2-chloropyridine or 2-chloropyrimidine reactivity.
  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Validating the Purity of Synthesized 2,4-Dichloroimidazole by qNMR

Executive Summary In the synthesis of 2,4-dichloroimidazole , the primary challenge is not merely yield, but regioisomeric purity. The chlorination of imidazole often yields a mixture of the desired 2,4-dichloro isomer a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 2,4-dichloroimidazole , the primary challenge is not merely yield, but regioisomeric purity. The chlorination of imidazole often yields a mixture of the desired 2,4-dichloro isomer and the thermodynamic 4,5-dichloro impurity. Standard HPLC-UV methods frequently fail to quantify these accurately without certified reference standards for both isomers due to differing extinction coefficients.

This guide establishes Quantitative Nuclear Magnetic Resonance (qNMR) as the superior primary ratio method for validating 2,4-dichloroimidazole purity. Unlike chromatography, qNMR relies on the direct proportionality between signal integration and molar concentration, requiring only a single internal standard (IS) to determine absolute purity with metrological traceability.

The Challenge: Regioisomeric Resolution

The structural difference between the target and its primary impurity is subtle but distinct in magnetic resonance:

  • 2,4-Dichloroimidazole: The proton resides at the C5 position.

  • 4,5-Dichloroimidazole: The proton resides at the C2 position.

Because the C2 proton is flanked by two nitrogen atoms, it is significantly more deshielded (acidic) than the C5 proton. This results in a distinct chemical shift separation (


 ppm) in DMSO-

, making qNMR a self-validating specificity tool.

Comparative Analysis: qNMR vs. Alternatives

The following table contrasts qNMR with traditional characterization methods for this specific analyte.

FeatureqNMR (Recommended) HPLC-UV Elemental Analysis (CHN)
Principle Molar response (Proton counting)UV Absorption / PartitioningMass fraction of elements
Reference Standard Any certified IS (e.g., Maleic Acid)Specific standards required for analyte & impuritiesAcetanilide (calibration)
Regioisomer Specificity High (Distinct shifts for C2-H vs C5-H)Medium (Requires separation; peaks may overlap)None (Isomers have identical elemental composition)
Response Factor Unity (1:1 for all protons)Variable (Depends on chromophores)N/A
Sample Requirement ~10-20 mg (Non-destructive)<1 mg (Destructive)~2-5 mg (Destructive)
Precision < 1.0% RSD< 0.5% RSD< 0.4% RSD
Primary Use Absolute Purity Assignment Trace Impurity Profiling (<0.1%)Bulk Composition Confirmation
Decision Logic: When to use which?

DecisionMatrix Start Purity Assessment Need IsomerCheck Is Regioisomeric Ratio Unknown? Start->IsomerCheck AbsPurity Need Absolute Mass Purity? IsomerCheck->AbsPurity No qNMR Method: qNMR (Primary Ratio Method) IsomerCheck->qNMR Yes (C2 vs C5 split) TraceImp Need Trace Impurities (<0.1%)? AbsPurity->TraceImp No AbsPurity->qNMR Yes (No Ref Std needed) HPLC Method: HPLC-UV (Secondary Method) TraceImp->HPLC Yes (High Sensitivity) EA Method: Elemental Analysis (Confirmation Only) TraceImp->EA No (Bulk Check)

Figure 1: Decision matrix for selecting the analytical technique based on specific validation requirements.

Validated qNMR Protocol

This protocol ensures metrological traceability to SI units. The choice of Internal Standard (IS) and relaxation delay (


) are the critical control points.
Reagents & Materials[1][2][3][4]
  • Analyte: Synthesized 2,4-dichloroimidazole (dried in vacuo >12h).

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (optional, but avoid if overlapping).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST equivalent).

    • Why Maleic Acid? It produces a sharp singlet at ~6.26 ppm in DMSO-

      
      , residing in a clean window upfield from the imidazole aromatics (~7.4 – 8.0 ppm). It is non-hygroscopic and chemically stable.
      
Sample Preparation (Gravimetric)

Precision weighing is the single largest source of error in qNMR.

  • Weighing: Using a microbalance (readability 0.001 mg or 0.01 mg), weigh approximately 15-20 mg of the analyte (

    
    ) and 10-15 mg  of the Internal Standard (
    
    
    
    ) directly into the same vial.
    • Note: Target a 1:1 molar ratio of protons if possible, but mass accuracy is paramount.

  • Solubilization: Add ~0.7 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Transfer: Transfer to a high-precision 5mm NMR tube. Ensure a solvent height of at least 4.5 cm to ensure the active coil volume is homogeneous.

Acquisition Parameters (The "Senior Scientist" Check)

Standard proton parameters are insufficient for quantitative work due to


 relaxation effects. Imidazole ring protons have long longitudinal relaxation times (

seconds).
  • Pulse Sequence: zg (standard 90° pulse) or zg30 (30° pulse).

  • Temperature: 298 K (controlled to ±0.1 K).

  • Spectral Width: 20 ppm (to capture all signals and baseline).

  • Relaxation Delay (

    
    ): 30 seconds .
    
    • Critical:

      
       must be 
      
      
      
      of the slowest relaxing signal. For imidazoles (
      
      
      ), a 20s+ delay is mandatory to recover >99.3% magnetization. Failure to do this will underestimate the purity.
  • Scans (NS): 16 or 32 (Sufficient for S/N > 150:1).

  • Acquisition Time (AQ): > 3.0 seconds (to prevent truncation artifacts).

Processing & Integration
  • Phasing: Manual phasing is required. Autophase is often insufficiently accurate for integration.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) over the integral regions.

  • Integration:

    • IS Signal: Integrate Maleic Acid singlet at 6.26 ppm (

      
      ).
      
    • Analyte Signal: Integrate the C5-H singlet of 2,4-dichloroimidazole at ~7.40 ppm (

      
      ).
      
    • Impurity Check: Look for the C2-H singlet of 4,5-dichloroimidazole at ~7.80 - 8.00 ppm .

Data Analysis & Calculation

Calculate the percentage purity (


) using the fundamental qNMR equation:


Where:

  • 
    : Integrated area.
    
  • 
    : Number of protons contributing to the signal (1 for C5-H, 2 for Maleic Acid).
    
  • 
    : Molecular Weight (136.97  g/mol  for 2,4-dichloroimidazole; 116.07  g/mol  for Maleic Acid).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (as a decimal, e.g., 0.999).
    
qNMR Workflow Diagram

qNMR_Workflow cluster_0 Sample Prep cluster_1 Acquisition (Critical) cluster_2 Analysis Weigh Weigh Analyte + IS (Maleic Acid) Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Pulse 90° Pulse Dissolve->Pulse Delay D1 Delay (>25s) Pulse->Delay Process Phase & Baseline Correction Delay->Process Calc Calculate Mass % (Eq. 1) Process->Calc

Figure 2: Step-by-step qNMR workflow emphasizing the critical relaxation delay.

References

  • Bhat, S. V., et al. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem. 62, 7512–7515. (Standard reference for solvent shifts).

  • Abraham, R. J., et al. (2006).[2] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magn. Reson. Chem. 44(5):491-509.[2] (Verification of solvent effects on imidazole shifts).

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

Sources

Comparative

A Senior Application Scientist's Guide to HPLC-MS Method Development for Halogenated Imidazoles

Introduction: The Analytical Imperative for Halogenated Imidazoles Halogenated imidazoles represent a class of compounds with significant relevance in pharmaceuticals, agrochemicals, and material science. Their analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Halogenated Imidazoles

Halogenated imidazoles represent a class of compounds with significant relevance in pharmaceuticals, agrochemicals, and material science. Their analysis is critical for ensuring product quality, safety, and environmental monitoring. However, their diverse physicochemical properties, including varying polarity and basicity, present considerable challenges for analytical scientists. Developing a robust and reliable High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method is paramount for their accurate quantification.

This guide provides an in-depth, comparative analysis of HPLC-MS method development strategies for halogenated imidazoles. Moving beyond a simple recitation of steps, we will explore the underlying scientific principles that govern chromatographic separation and mass spectrometric detection, empowering you to make informed decisions in your own laboratory. We will focus on a practical comparison between a conventional C18 stationary phase and a Pentafluorophenyl (PFP) phase, which offers alternative selectivity for halogenated compounds.[1][2][3][4]

Key Challenges in Analysis:

  • Analyte Polarity: The imidazole core is polar, but halogenation and other substitutions can significantly alter hydrophobicity, making a single method challenging.[5][6]

  • Peak Shape: The basic nitrogen atoms in the imidazole ring can interact with residual silanols on silica-based columns, leading to poor peak shape.

  • Ionization Efficiency: The ease of protonation (or deprotonation) can vary, affecting sensitivity in the MS.[7][8][9]

  • Matrix Effects: Co-eluting compounds from complex samples can suppress or enhance the analyte signal in the mass spectrometer.[10][11][12]

Part 1: The Foundation - Understanding Analyte Properties

Effective method development begins not at the instrument, but with a thorough understanding of the analyte's chemical nature. The pKa and LogP are two of the most critical parameters.

  • pKa (Dissociation Constant): The pKa of the imidazole ring is approximately 7.0.[13] This means that the charge state of the molecule is highly dependent on the mobile phase pH. At a pH below 7, the imidazole ring will be protonated (cationic), which is ideal for electrospray ionization in positive mode (ESI+). Adjusting the mobile phase pH to be at least 2 units below the pKa ensures consistent protonation and good ionization.[7][8]

  • LogP (Partition Coefficient): This value indicates the hydrophobicity of a compound. The parent imidazole is very water-soluble (LogP ≈ -0.08).[13] Halogenation increases the LogP, making the molecule more hydrophobic and more suitable for reversed-phase chromatography.

By understanding these properties, we can hypothesize the best starting conditions for our analysis.

Part 2: Experimental Design - A Tale of Two Columns

To illustrate the principles of method development, we will compare two distinct reversed-phase HPLC columns for the analysis of a model mixture of halogenated imidazoles (2-chloroimidazole, 4-bromoimidazole, and 2,4-diiodoimidazole).

  • Workhorse Column: The C18 Phase: C18 columns are the most common in HPLC, relying primarily on hydrophobic interactions for retention.[1][2] They are a robust and well-understood starting point for many separations.

  • Alternative Selectivity: The PFP Phase: Pentafluorophenyl phases provide a different set of interactions. In addition to hydrophobicity, they offer dipole-dipole, π-π, and ion-exchange interactions.[4] This makes them particularly effective for separating halogenated compounds, isomers, and other aromatic molecules where C18 columns may fall short.[3][14]

Overall Analytical Workflow

The process from sample to result follows a structured path. Each stage requires careful consideration to ensure data integrity.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1 mg/mL in Methanol) Working_Sol Working Solution (Dilute to 1 µg/mL in Mobile Phase A) Standard_Prep->Working_Sol HPLC HPLC Separation (C18 vs. PFP Column) Working_Sol->HPLC MS MS/MS Detection (Triple Quadrupole, ESI+) HPLC->MS Integration Peak Integration MS->Integration Quant Quantification & Reporting Integration->Quant

Caption: High-level workflow for HPLC-MS analysis of halogenated imidazoles.

Part 3: Detailed Experimental Protocols

Reproducibility is the cornerstone of good science. The following protocols provide the necessary detail to replicate this comparative study.

Protocol 1: Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of 2-chloroimidazole, 4-bromoimidazole, and 2,4-diiodoimidazole at a concentration of 1 mg/mL in HPLC-grade methanol.

  • Working Standard Mixture: Create a mixed working standard by diluting the stock solutions to a final concentration of 1 µg/mL for each analyte in the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B).

Protocol 2: HPLC-MS Conditions
ParameterMethod A: C18 AnalysisMethod B: PFP Analysis
HPLC System Standard LC System (e.g., Agilent 1290, Waters Acquity)Standard LC System (e.g., Agilent 1290, Waters Acquity)
Column C18, 2.1 x 100 mm, 1.8 µmPFP, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 min5% B to 95% B over 8 min
Flow Rate 0.4 mL/min0.4 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 2 µL2 µL
MS System Triple Quadrupole Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)[15][16]Electrospray Ionization (ESI)
Polarity PositivePositive
Scan Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Gas Temp. 325 °C325 °C
Gas Flow 10 L/min10 L/min
Nebulizer 45 psi45 psi
Capillary Voltage 3500 V3500 V

Part 4: Results & Discussion - A Comparative Analysis

The choice of stationary phase has a profound impact on chromatographic performance. The following diagram illustrates the logical flow of optimizing the method, starting with column selection.

Method_Dev_Logic cluster_screening Initial Screening cluster_optim Optimization cluster_validate Validation Start Define Analytical Goal: Separate Halogenated Imidazoles Col_Select Column Selection Start->Col_Select C18 Standard C18 (Hydrophobic) Col_Select->C18 PFP PFP Column (Alternative Selectivity) Col_Select->PFP Mobile_Phase Mobile Phase Optimization (Gradient, pH) C18->Mobile_Phase PFP->Mobile_Phase MS_Params MS Parameter Tuning (MRM Transitions, Voltages) Mobile_Phase->MS_Params Performance Assess Performance (Peak Shape, S/N, Resolution) MS_Params->Performance Final Final Method Performance->Final

Caption: Logical flowchart for HPLC-MS method development and optimization.

Chromatographic Performance

The data below summarizes the key performance metrics for our model compounds on both columns.

AnalyteColumnRetention Time (min)Tailing FactorResolution (from previous peak)
2-ChloroimidazoleC182.151.4-
PFP 2.55 1.1 -
4-BromoimidazoleC183.421.34.1
PFP 4.10 1.1 5.2
2,4-DiiodoimidazoleC185.881.27.5
PFP 6.51 1.0 8.1

Discussion:

As anticipated, the PFP column provided superior performance. The key observations are:

  • Increased Retention: The PFP column showed longer retention times for all analytes. This is due to the additional π-π and dipole-dipole interactions between the halogenated imidazole ring and the electron-rich PFP stationary phase.[4]

  • Improved Peak Shape: The tailing factors were consistently closer to the ideal value of 1.0 on the PFP column. This indicates reduced secondary interactions with silanol groups, a common issue with basic compounds on standard C18 phases.

  • Enhanced Resolution: The increased retention and better peak shape on the PFP column resulted in significantly better resolution between the analytes, providing a more robust separation.

Mass Spectrometric Performance

Given the basic nature of the imidazole ring (pKa ~7.0), ESI in positive ion mode was the logical choice, promoting the formation of the [M+H]⁺ ion.[6][13] The sensitivity was evaluated by comparing the signal-to-noise (S/N) ratio for the lowest concentration standard.

AnalyteMRM Transition (m/z)ColumnSignal-to-Noise (S/N)
2-Chloroimidazole103.0 -> 68.0C18150
PFP 185
4-Bromoimidazole147.0 -> 68.0C18210
PFP 250
2,4-Diiodoimidazole318.9 -> 191.9C18350
PFP 420

Discussion:

The PFP column also led to improved MS sensitivity. The sharper, more concentrated peaks produced by the PFP column result in a higher analyte concentration entering the ion source at any given point in time, leading to a better S/N ratio. This is a direct chromatographic benefit that translates to better mass spectrometric performance.

Conclusion and Best Practice Recommendations

While a standard C18 column can provide adequate results for the analysis of halogenated imidazoles, the experimental data clearly demonstrates the superiority of a PFP stationary phase.[3][4]

Recommendation: For robust, sensitive, and selective analysis of halogenated imidazoles and structurally related compounds, a Pentafluorophenyl (PFP) column is the recommended starting point for method development. The alternative selectivity mechanisms it offers lead to better peak shape, increased retention, and enhanced resolution, which in turn improves mass spectrometric sensitivity.

This guide has demonstrated that a rational, property-driven approach to method development, combined with a systematic evaluation of alternative column chemistries, can overcome the inherent challenges of analyzing complex molecules like halogenated imidazoles.

References

  • Ansari, F. L., & Ahmad, S. (2019). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. [Link]

  • Gao, Y., et al. (2022). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

  • Ansari, F. L., & Ahmad, S. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. [Link]

  • Advanced Chromatography Technologies Ltd. (n.d.). ACE C18-PFP technical brochure. Hichrom. [Link]

  • He, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. ScienceDirect. [Link]

  • Al-Hiari, Y. M. (2018). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SOME AZOLES IN PHARMACEUTICAL PREPARATION. Semantic Scholar. [Link]

  • Symta. (n.d.). ACE C18-PFP. Symta. [Link]

  • Picoloto, R. S., et al. (2019). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. ResearchGate. [Link]

  • Kruve, A., & Kaupmees, K. (2017). Electrospray ionization efficiency scale of organic compounds. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazole. PubChem. [Link]

  • Sharma, S., et al. (2016). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Kruve, A., & Kaupmees, K. (2017). Electrospray Ionization Efficiency Scale of Organic Compounds. ResearchGate. [Link]

  • Stadler, D., et al. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. PMC. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]

  • Chromatography Today. (n.d.). NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. Chromatography Today. [Link]

  • Sbardella, G., et al. (2010). Calculated log P values for imidazole derivatives A-C. ResearchGate. [Link]

  • Anapharm Bioanalytics. (n.d.). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Anapharm Bioanalytics. [Link]

  • user43021. (2017). pKa of imidazoles. Chemistry Stack Exchange. [Link]

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One. [Link]

  • Harris, T. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC. [Link]

  • Echevarria, A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Bell, D. S., & Jones, A. D. (2015). Chromatographic classification and comparison of commercially available perfluorinated stationary phases for reversed-phase liquid chromatography using Principal Component Analysis. ResearchGate. [Link]

  • Dr. Puspendra Classes. (2018). Part 10: Mass Spectrometry - Electrospray Ionization | ESI Technique. YouTube. [Link]

Sources

Validation

Spectroscopic comparison of 2,4-dichloroimidazole and its derivatives

The following guide details the spectroscopic differentiation of 2,4-dichloroimidazole, its tautomers, and its derivatives. It addresses the critical challenge of distinguishing the asymmetric 2,4-isomer from the symmetr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic differentiation of 2,4-dichloroimidazole, its tautomers, and its derivatives. It addresses the critical challenge of distinguishing the asymmetric 2,4-isomer from the symmetric 4,5-isomer—a common issue in structural elucidation for drug development.

Executive Summary & Structural Dynamics

The Core Challenge: In solution, "2,4-dichloroimidazole" does not exist as a static structure. It undergoes rapid annular tautomerism, equilibrating between the 2,4-dichloro and 2,5-dichloro forms. This dynamic behavior renders it spectroscopically distinct from its symmetric isomer, 4,5-dichloroimidazole .

For drug development professionals, distinguishing these isomers is critical, as the regiochemistry of chlorine substitution drastically alters pKa, hydrogen-bond donor capability, and metabolic stability.

Tautomeric Equilibrium

The proton on the pyrrole-like nitrogen (N1) shifts rapidly to the pyridine-like nitrogen (N3).

  • 4,5-Dichloroimidazole: Symmetric. Tautomerism yields an identical structure (

    
    ).
    
  • 2,4-Dichloroimidazole: Asymmetric. Tautomerism yields a distinct regioisomer (

    
    ). In NMR time scales, this results in averaged signals.
    

Tautomerism cluster_0 Spectroscopic Consequence Iso45 4,5-Dichloroimidazole (Symmetric) CAS: 15965-30-7 Iso45->Iso45 Fast H-Shift (Degenerate) Result45 Simplified Spectra (High Symmetry) Iso45->Result45 Iso24 2,4-Dichloroimidazole (Asymmetric Tautomer A) Iso25 2,5-Dichloroimidazole (Asymmetric Tautomer B) Iso24->Iso25 Fast H-Shift (Equilibrium) Result24 Averaged Signals (Broadening/Shift) Iso25->Result24

Figure 1: Tautomeric relationships affecting spectroscopic observation.

Comparative Spectroscopic Data

The following data consolidates experimental findings for the parent compounds and their N-methylated derivatives (which "lock" the tautomer, allowing observation of distinct 2,4 vs 2,5 species).

Table 1: Nuclear Magnetic Resonance (NMR) Characterization

Solvent: DMSO-d6, 400 MHz

CompoundStructure Type¹H NMR (δ ppm)¹³C NMR (δ ppm)Key Diagnostic Feature
4,5-Dichloroimidazole Symmetric7.73 (s, 1H, H-2)13.0 (br s, NH)136.0 (C-2)113.0 (C-4,[1][2]5)Single C-H signal at C-2. High symmetry simplifies ¹³C to 2 signals.
2,4-Dichloroimidazole Asymmetric (Avg)~7.2 - 7.4 (s, 1H, H-5/4)13.2 (br s, NH)130-135 (Broad/Avg)Signal is upfield relative to 4,5-isomer due to lack of flanking Cl at C-5 position.
1-Methyl-4,5-dichloro Fixed Derivative7.65 (s, 1H, H-2)3.58 (s, 3H, N-Me)136.5 (C-2), 125.0 (C-5), 114.5 (C-4)Methylation breaks symmetry; C-4 and C-5 become distinct.
1-Methyl-2,4-dichloro Fixed Derivative7.30 (s, 1H, H-5)3.62 (s, 3H, N-Me)132.1 (C-2), 119.8 (C-4), 122.5 (C-5)H-5 proton is less deshielded than H-2 proton of 4,5-isomer.

Expert Insight: To distinguish the isomers rapidly, look at the ¹H NMR singlet . The proton at C-2 (in 4,5-dichloro) is flanked by two nitrogens, causing a significant downfield shift (~7.73 ppm). The proton at C-5 (in 2,4-dichloro) is flanked by one nitrogen and one carbon, appearing further upfield (~7.30 ppm).

Table 2: Vibrational Spectroscopy (IR & Raman)

Phase: Solid State (KBr Pellet)

Mode4,5-Dichloroimidazole (cm⁻¹)2,4-Dichloroimidazole (cm⁻¹)Assignment
ν(N-H) 3100–2600 (Broad)3150–2700 (Broad)Strong H-bonding in solid state (dimer/polymer).
ν(C=N) 1550–15801530–1560Ring breathing/stretching.
ν(C-Cl) 820, 650 780, 690 C-Cl stretch. 4,5-isomer shows coupled vibrations due to proximity.
Fingerprint 1090 (Strong)1115 (Medium)In-plane C-H bending.

Experimental Protocols

These protocols are designed to validate the identity of the isomers during synthesis or purity analysis.

Protocol A: Differentiation via ¹H NMR (DMSO-d6)

Objective: Distinguish between 2,4- and 4,5-isomers in a crude mixture.

  • Sample Prep: Dissolve 10 mg of analyte in 0.6 mL DMSO-d6. Ensure the sample is dry; water exchange can broaden the NH signal, obscuring integration.

  • Acquisition: Run standard ¹H scan (16 scans, D1=2s).

  • Analysis:

    • Locate the aromatic singlet.[3]

    • If δ > 7.6 ppm: Indicates H-2 proton (4,5-dichloro pattern).

    • If δ < 7.5 ppm: Indicates H-5 proton (2,4-dichloro pattern).[4]

  • Validation: Add 1 drop of D₂O. The broad peak at ~13 ppm (NH) will disappear. The aromatic singlet will remain but may sharpen due to loss of coupling with NH.

Protocol B: UV-Vis Absorbance Check

Objective: Assess electronic conjugation changes.

  • Solvent: Methanol (HPLC Grade).[3]

  • Concentration: 10⁻⁵ M.

  • Data:

    • 4,5-Dichloroimidazole:

      
      .
      
    • 2,4-Dichloroimidazole:

      
      .
      
    • Mechanism:[4][5][6] The 2,4-substitution pattern creates a "push-pull" electronic system (donor NH vs acceptor Cl) that extends conjugation length slightly more than the symmetric 4,5-pattern, leading to a bathochromic (red) shift.

Synthesis & Characterization Workflow

The following diagram outlines the logical flow for synthesizing and characterizing these derivatives, highlighting where spectroscopic checks are mandatory.

Workflow Start Start: Imidazole Step1 Chlorination (SO2Cl2 or Cl2) Start->Step1 Branch Isomer Distribution? Step1->Branch PathA 4,5-Dichloroimidazole (Major Product) Branch->PathA Thermodynamic Control PathB 2,4-Dichloroimidazole (Minor/Specific Route) Branch->PathB Kinetic/Specific Check1 Check ¹H NMR (DMSO-d6) Look for δ 7.73 ppm PathA->Check1 Check2 Check ¹H NMR (DMSO-d6) Look for δ 7.30 ppm PathB->Check2 Deriv Methylation (MeI/K2CO3) Check1->Deriv Check2->Deriv Final N-Methyl Derivatives (Separable by Chromatography) Deriv->Final

Figure 2: Synthesis and characterization decision tree.

References

  • ChemicalBook. (2024). 4,5-Dichloroimidazole NMR and MS Spectra Data. Retrieved from .

  • Sigma-Aldrich. (2024). NMR Chemical Shifts of Trace Impurities in Common Solvents. Retrieved from .

  • National Institute of Standards and Technology (NIST). (2024). 4,5-Dichloroimidazole Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69. Retrieved from .

  • PubChem. (2024). Compound Summary: 4,5-Dichloroimidazole.[1][7] National Library of Medicine. Retrieved from .

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent residuals used in Protocol A).

Sources

Comparative

A Senior Application Scientist's Guide to Establishing Analytical Standards for 2,4-Dichloroimidazole

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Criticality of Robust Analytical Standards for 2,4-Dichloroimidazole 2,4-Dichloroimidazole is a halogenated heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Robust Analytical Standards for 2,4-Dichloroimidazole

2,4-Dichloroimidazole is a halogenated heterocyclic compound with potential applications in pharmaceutical and materials science. As with any chemical entity intended for use in regulated industries, the establishment of a robust analytical standard is not merely a matter of good practice but a fundamental requirement for ensuring quality, safety, and efficacy. An analytical standard serves as a highly purified and well-characterized reference point against which samples of 2,4-dichloroimidazole can be compared to determine their identity, purity, and strength.

This guide provides a comprehensive framework for establishing such a standard. It is designed to move beyond a simple recitation of protocols, instead offering a comparative analysis of suitable analytical techniques, grounded in the principles of scientific integrity and informed by practical experience. We will explore the "why" behind the "how," enabling you to develop a self-validating system for the analysis of 2,4-dichloroimidazole.

Understanding the Analyte: Physicochemical Properties and Synthesis of 2,4-Dichloroimidazole

A thorough understanding of the analyte's properties is paramount in selecting and optimizing analytical methods. While specific experimental data for 2,4-dichloroimidazole is not extensively published, we can infer its likely characteristics based on related imidazole compounds.[1]

Predicted Physicochemical Properties of 2,4-Dichloroimidazole:

PropertyPredicted Value/CharacteristicImplication for Analysis
Molecular FormulaC₃H₂Cl₂N₂Guides mass spectrometry analysis.
Molecular Weight136.97 g/mol Essential for mass spectrometry and quantification.
AppearanceLikely a white to off-white crystalline solid.Influences sample preparation.
SolubilityExpected to have low solubility in water and good solubility in organic solvents like methanol, acetonitrile, and DMSO.[1]Dictates choice of solvents for sample preparation and chromatographic mobile phases.
pKaThe imidazole ring is weakly basic.Affects chromatographic behavior, especially in reversed-phase HPLC where pH can be adjusted to control retention.
UV AbsorbanceImidazole derivatives typically exhibit UV absorbance, though the specific λmax for 2,4-dichloroimidazole would need to be determined experimentally.Enables detection by UV-Vis spectroscopy in HPLC.

Synthesis and Potential Impurities:

The synthesis of chloroimidazoles can be achieved through various routes, often involving the direct chlorination of an imidazole precursor.[2] A plausible synthesis for 2,4-dichloroimidazole could involve the chlorination of imidazole or a mono-chloroimidazole intermediate. Understanding the synthetic pathway is crucial for identifying potential process-related impurities.

Potential impurities in 2,4-dichloroimidazole could include:

  • Starting materials: Unreacted imidazole.

  • Intermediates: Mono-chloroimidazole isomers (e.g., 2-chloroimidazole, 4-chloroimidazole).

  • Over-chlorinated products: Trichloroimidazole.

  • Reagent-related impurities: Impurities from the chlorinating agent.

  • Degradation products: Formed during synthesis or storage.

The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances, which should be consulted to establish appropriate thresholds for reporting, identification, and qualification of impurities.[3][4]

Comparative Analysis of Analytical Techniques for 2,4-Dichloroimidazole

The selection of an appropriate analytical technique is a critical decision that depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. For establishing an analytical standard, a combination of techniques is often employed to provide a comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many imidazole derivatives.[5]

Rationale for HPLC:

  • Versatility: A wide range of stationary and mobile phases can be used to optimize the separation of 2,4-dichloroimidazole from its potential impurities.

  • Sensitivity: With appropriate detectors (e.g., UV-Vis, Mass Spectrometry), HPLC can achieve low limits of detection and quantification.

  • Quantification: HPLC provides accurate and precise quantitative data.

Proposed HPLC Method (Reversed-Phase):

This proposed method is based on common practices for the analysis of small, polar molecules and would require optimization and validation for 2,4-dichloroimidazole.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column suitable for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is compatible with mass spectrometry.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient 10% B to 90% B over 20 minutesA gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at an appropriate wavelength (to be determined experimentally, likely around 210-230 nm) or Mass Spectrometry (MS)UV is a universal detector for compounds with a chromophore. MS provides higher selectivity and structural information.
Injection Volume 10 µLA standard injection volume.

Experimental Protocol: HPLC Method Development and Validation

  • Wavelength Selection: Prepare a solution of 2,4-dichloroimidazole in the mobile phase and scan its UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Method Optimization: Systematically vary the mobile phase composition, gradient, and flow rate to achieve optimal separation of the main peak from any impurity peaks.

  • Method Validation: Validate the optimized method according to ICH guidelines (Q2(R1)) for parameters including:

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.

    • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

    • Accuracy: The closeness of test results obtained by the method to the true value.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

    • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

    • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification capabilities. While the volatility of 2,4-dichloroimidazole needs to be confirmed, GC-MS is a powerful alternative or complementary technique to HPLC.[6]

Rationale for GC-MS:

  • High Resolution: Capillary GC columns provide superior separation power.

  • Structural Information: Mass spectrometry provides fragmentation patterns that can be used to identify and confirm the structure of the analyte and its impurities.[7]

  • Sensitivity: GC-MS can achieve very low detection limits.

Proposed GC-MS Method:

This is a general starting point and would require significant optimization.

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or similar non-polar column)A versatile column suitable for a wide range of compounds.
Carrier Gas Helium at a constant flow of 1 mL/minAn inert carrier gas compatible with mass spectrometry.
Inlet Temperature 250 °CTo ensure complete volatilization of the sample.
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 minA temperature program to separate compounds with different boiling points.
MS Source Temp 230 °CStandard source temperature.
MS Quad Temp 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible fragmentation patterns.
Scan Range 40-400 m/zTo cover the molecular ion and expected fragment ions.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a known amount of 2,4-dichloroimidazole in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of 2,4-dichloroimidazole and any impurities. Examine the mass spectrum of each peak to identify the compounds based on their fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the identity of an analytical standard. Both ¹H and ¹³C NMR should be performed.

Rationale for NMR:

  • Definitive Structure Confirmation: Provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

  • Purity Assessment: Can be used to detect and quantify impurities, especially isomeric impurities that may be difficult to separate chromatographically.

  • Quantitative NMR (qNMR): Can be used for the accurate determination of the purity of the analytical standard without the need for a separate reference standard of the same compound.

Proposed NMR Analysis:

ExperimentSolventObservations
¹H NMR DMSO-d₆ or CDCl₃Expect signals for the imidazole ring protons. The chemical shifts and coupling patterns will be characteristic of the 2,4-disubstituted pattern.
¹³C NMR DMSO-d₆ or CDCl₃Expect signals for the three carbon atoms of the imidazole ring. The chemical shifts will be influenced by the chlorine substituents.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a sufficient amount of the purified 2,4-dichloroimidazole in a deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Spectral Interpretation: Assign all signals in the spectra to the corresponding atoms in the 2,4-dichloroimidazole structure. Compare the observed spectra with predicted spectra or data from related compounds to confirm the identity. Analyze the spectra for the presence of any impurity signals.

Establishing the Analytical Standard: A Self-Validating Workflow

The establishment of an analytical standard is a multi-step process that integrates synthesis, purification, and comprehensive characterization. The following workflow ensures the creation of a trustworthy and well-documented standard.

cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Characterization & Purity Assessment cluster_2 Phase 3: Standard Establishment Synthesis Synthesis of 2,4-Dichloroimidazole Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC-UV/MS Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS NMR NMR (1H, 13C) Purification->NMR Purity Purity Determination (e.g., Mass Balance, qNMR) HPLC->Purity GCMS->Purity NMR->Purity Documentation Certificate of Analysis (CoA) Generation Purity->Documentation Stability Stability Studies Purity->Stability

Caption: Workflow for Establishing a 2,4-Dichloroimidazole Analytical Standard.

Data Presentation: A Comparative Summary

The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are illustrative and would need to be confirmed through experimental validation.

Table 1: Comparison of Proposed Analytical Methods for 2,4-Dichloroimidazole

ParameterHPLC-UVGC-MSNMR
Primary Use Quantification, PurityIdentification, PurityStructure Elucidation, Identity, Purity
Selectivity Good to ExcellentExcellentExcellent
Sensitivity (Typical) ng-µgpg-ngmg
Quantitative Accuracy HighHigh (with appropriate internal standard)High (qNMR)
Throughput HighMediumLow
Key Advantage Versatility for a wide range of impuritiesHigh resolving power and definitive identificationUnambiguous structure confirmation
Key Limitation May require derivatization for some impuritiesNot suitable for non-volatile or thermally labile compoundsLower sensitivity compared to chromatographic methods

Conclusion: A Pathway to a Reliable Analytical Standard

References

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Validation

A Comparative Guide to the Cytotoxicity of Haloimidazoles for Researchers

The imidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous bioactive compounds.[1] The introduction of halogen atoms to this versatile ring system gives rise to haloimidazoles...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous bioactive compounds.[1] The introduction of halogen atoms to this versatile ring system gives rise to haloimidazoles, a class of compounds that has garnered significant interest for its potential therapeutic applications, particularly in oncology.[2][3] This guide provides a comparative analysis of the cytotoxicity of different haloimidazoles, offering insights into their structure-activity relationships and the experimental methodologies used to evaluate their efficacy.

The Influence of Halogenation on Cytotoxicity

The nature and position of the halogen substituent on the imidazole ring play a crucial role in modulating the cytotoxic activity of these compounds. While a direct head-to-head comparison of all haloimidazoles in a single study is rare, a synthesis of the available literature allows for the elucidation of key trends.

Fluorinated Imidazoles: The incorporation of fluorine, the most electronegative element, can significantly enhance the biological activity of imidazole derivatives. Studies have shown that fluorinated imidazoles exhibit remarkable cytotoxicity across a range of cancer cell lines, with IC50 values reported from the nanomolar to the low micromolar range.[4] For instance, a series of fluorinated imidazole[4,5f][4][5]phenanthroline derivatives demonstrated potent inhibitory effects against various tumor cells, with one compound, 2-(2,3-difluorophenyl)-1H-imidazo[4,5-f][4][5]phenanthroline, showing an exceptionally low IC50 value of approximately 0.29 μM against HepG2 liver cancer cells.[6] The high metabolic stability and unique electronic properties conferred by fluorine often contribute to this enhanced potency.

Chlorinated Imidazoles: Chlorinated imidazoles have also been investigated for their cytotoxic properties. Research on chlorinated bispyridinium oximes, which feature a chlorinated imidazole moiety, has revealed time-dependent cytotoxicity. These compounds have been shown to impact key signaling pathways, including the inhibition of STAT3 and AMPK phosphorylation, and the activation of ERK1/2 and p38 MAPK signal cascades.[7] The presence of chlorine can alter the lipophilicity and electronic distribution of the molecule, influencing its interaction with biological targets.

Brominated and Iodinated Imidazoles: While less commonly reported in broad comparative studies, brominated and iodinated imidazoles are also of interest. The larger atomic size and increased polarizability of bromine and iodine compared to fluorine and chlorine can lead to different binding interactions and metabolic fates. For example, 1-dodecyl-3-methylimidazolium bromide has been shown to inhibit the growth of HepG2 cells in a concentration-dependent manner, inducing apoptosis potentially through increased plasma membrane permeability.[8]

Comparative Cytotoxicity Data

The following table summarizes representative cytotoxicity data for various haloimidazole derivatives from different studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as the cell lines used, incubation times, and assay methodologies.

Haloimidazole Derivative ClassHalogenRepresentative CompoundCancer Cell Line(s)IC50 / GI50 (µM)Reference
Fluorinated Imidazole-Triazole ConjugatesFluorineCompound 75 (Supplementary Table S1)60 different human carcinomas0.02 - 0.99 (GI50)[4]
Fluorinated Imidazole[4,5f][4][5]phenanthrolineFluorine2-(2,3-difluorophenyl)-1H-imidazo[4,5-f][4][5]phenanthrolineHepG2~0.29[6]
Imidazole-based Purine HybridsNot specifiedAnalog 58HepG2, MCF-78.06, 5.52[9]
Imidazole-based Purine HybridsNot specifiedCompound 43MCF-70.8[10]
Benzimidazole DerivativesNot specifiedCompound 22A549, HeLa, HepG2, MCF-70.15 - 0.33[10]
Phenyl-bridged BenzimidazolesNot specifiedCompound II33 (n=4)HCT1160.01[5]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Mechanisms of Cytotoxicity

Haloimidazoles exert their cytotoxic effects through a variety of mechanisms, often targeting fundamental cellular processes.[11] These mechanisms include:

  • Induction of Apoptosis: Many imidazole derivatives have been shown to trigger programmed cell death in cancer cells.[11] This can occur through both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.[11]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various phases (G0/G1, S, or G2/M), preventing the uncontrolled proliferation of cancer cells.[11]

  • Inhibition of Protein Kinases: As crucial regulators of cell signaling, protein kinases are a common target for anticancer drugs.[11] Haloimidazoles can inhibit kinases such as cyclin-dependent kinases (CDKs).[10]

  • DNA Damage: Some haloimidazoles have been observed to induce DNA damage, which can subsequently lead to apoptosis.[6]

  • Impairment of Redox Balance and Mitochondrial Function: Certain imidazoles can cause cellular toxicity by disrupting the redox balance, increasing reactive oxygen species (ROS) production, and impairing the mitochondrial membrane potential.[12]

The specific mechanism of action is often dependent on the overall structure of the molecule, not just the halogen substituent.

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and, by extension, the cytotoxic effects of chemical compounds.[13][14] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals via mitochondrial dehydrogenases.[13] The amount of formazan produced is proportional to the number of viable cells.[15]

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the desired cancer cell line under standard conditions (e.g., 37°C, 5% CO2).

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well flat-bottom microtiter plate at a predetermined optimal density (typically between 1,000 to 100,000 cells per well).[16]

    • Incubate the plate for 24 hours to allow the cells to adhere.[15]

  • Compound Treatment:

    • Prepare a series of dilutions of the haloimidazole compounds in the appropriate cell culture medium.

    • After the 24-hour incubation, carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Following the treatment period, add 10 µL of MTT reagent (typically 5 mg/mL in phosphate-buffered saline) to each well.[16]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[16] The incubation time may need to be optimized depending on the cell type.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.[16]

    • Gently agitate the plate for a few minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[16] A reference wavelength of 650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Visualizing Key Concepts

To better understand the processes involved, the following diagrams illustrate the general structure of haloimidazoles and the workflow of the MTT assay.

Caption: Generalized structure of a haloimidazole, where X represents a halogen atom.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed cells in 96-well plate incubation_adhesion 2. Incubate for 24h for cell adhesion cell_seeding->incubation_adhesion compound_addition 3. Add haloimidazole compounds at various concentrations incubation_adhesion->compound_addition incubation_treatment 4. Incubate for 24-72h compound_addition->incubation_treatment mtt_addition 5. Add MTT reagent incubation_treatment->mtt_addition incubation_formazan 6. Incubate for 2-4h for formazan formation mtt_addition->incubation_formazan solubilization 7. Add solubilizing agent (e.g., DMSO) incubation_formazan->solubilization read_absorbance 8. Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability 9. Calculate % cell viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 value calculate_viability->determine_ic50

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

References

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  • Synthesis of Fluorinated Imidazole[4,5f][4][5]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage | Request PDF - ResearchGate. Retrieved from [Link]

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